3-Chloropentan-2-one
Description
Structure
3D Structure
Properties
IUPAC Name |
3-chloropentan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClO/c1-3-5(6)4(2)7/h5H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKSIBFLEDRJUTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40884588 | |
| Record name | 2-Pentanone, 3-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40884588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13280-00-7 | |
| Record name | 3-Chloro-2-pentanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13280-00-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Pentanone, 3-chloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013280007 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Pentanone, 3-chloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Pentanone, 3-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40884588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-chloropentan-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.970 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
What are the chemical and physical properties of 3-Chloropentan-2-one?
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloropentan-2-one is an alpha-chloro ketone with the chemical formula C₅H₉ClO.[1] This class of compounds is recognized for its utility as versatile building blocks in organic synthesis, particularly in the preparation of various heterocyclic compounds. The presence of both a carbonyl group and a chlorine atom on the adjacent carbon atom imparts unique reactivity, making them valuable intermediates in the development of novel molecules, including potential pharmaceutical agents.[2] This technical guide provides a detailed overview of the known chemical and physical properties of this compound, along with information on its synthesis and reactivity.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented below. It is important to note that while some experimental data is available, many of the physical properties are computed estimates and should be used with this consideration.
| Property | Value | Source |
| Molecular Formula | C₅H₉ClO | [1][3][4] |
| Molecular Weight | 120.58 g/mol | [1][3][5][6] |
| CAS Number | 13280-00-7 | [7][8] |
| IUPAC Name | This compound | [1] |
| Synonyms | 3-Chloro-2-pentanone | [1] |
| Computed XLogP3-AA | 1.5 | [1][5] |
| Computed Hydrogen Bond Donor Count | 0 | [1][5] |
| Computed Hydrogen Bond Acceptor Count | 1 | [1][5] |
| Computed Rotatable Bond Count | 2 | [1][5] |
| Computed Exact Mass | 120.0341926 Da | [1][5] |
| Computed Topological Polar Surface Area | 17.1 Ų | [1][5] |
| Kovats Retention Index (Standard non-polar) | 795, 850 | [7] |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹³C NMR: A ¹³C NMR spectrum for this compound is available and can be accessed through SpectraBase.[9] The chemical shifts in the ¹³C NMR spectrum provide information about the carbon skeleton of the molecule.
-
¹H NMR: Detailed experimental ¹H NMR data for this compound is not explicitly available in the searched literature. However, based on the structure, the following signals would be expected: a triplet for the methyl protons of the ethyl group, a quartet for the methylene (B1212753) protons of the ethyl group, a multiplet for the chlorinated methine proton, and a singlet for the methyl protons adjacent to the carbonyl group.
Infrared (IR) Spectroscopy
Experimental IR data for this compound is not currently available in the public domain. However, the IR spectrum is expected to show a strong absorption band characteristic of the C=O stretch of the ketone group, typically in the range of 1715-1730 cm⁻¹. Another key absorption would be the C-Cl stretch, which usually appears in the fingerprint region.
Synthesis and Reactivity
Synthesis of this compound
The synthesis of α-chloroketones can be achieved through various methods, with the direct chlorination of the corresponding ketone being a common approach. For this compound, the starting material would be 2-pentanone.
A general experimental protocol for the α-chlorination of a ketone is as follows:
Reaction Scheme:
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. fishersci.com [fishersci.com]
- 3. This compound | Molport-006-120-243 | Novel [molport.com]
- 4. electronicsandbooks.com [electronicsandbooks.com]
- 5. 3-Chloropent-1-en-2-ol | C5H9ClO | CID 139721822 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. (3R)-3-chloropentan-2-one | C5H9ClO | CID 92284545 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-Pentanone, 3-chloro- | C5H9ClO | CID 114484 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 13280-00-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. spectrabase.com [spectrabase.com]
Synthesis of 3-Chloropentan-2-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the primary synthesis pathways for 3-chloropentan-2-one, a valuable chemical intermediate. The document details established methodologies, including direct α-chlorination of a ketone precursor and the decarboxylation of a substituted butanoate ester. This guide is intended to serve as a comprehensive resource, offering detailed experimental protocols, comparative quantitative data, and visual representations of the synthetic routes to aid in laboratory applications and process development.
Core Synthesis Pathways
Two principal methods for the synthesis of this compound are prominently described in the scientific literature: the direct chlorination of 2-pentanone and the acidic hydrolysis and decarboxylation of methyl 2-chloro-2-ethyl-3-oxobutanoate.
Direct α-Chlorination of 2-Pentanone
The direct α-chlorination of an unsymmetrical ketone such as 2-pentanone represents a straightforward and atom-economical approach to this compound. This method typically employs a chlorinating agent, such as N-chlorosuccinimide (NCS), in an acidic medium, which facilitates the formation of an enol intermediate, leading to regioselective chlorination at the more substituted α-carbon (C-3).
Decarboxylation of Methyl 2-Chloro-2-ethyl-3-oxobutanoate
An alternative pathway involves the synthesis from a more complex precursor, methyl 2-chloro-2-ethyl-3-oxobutanoate. This process entails an acid-catalyzed hydrolysis of the ester and subsequent decarboxylation to yield the target α-chloroketone. This method may be advantageous when the specific precursor is readily available or when direct chlorination presents challenges with selectivity or side reactions.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the two primary synthesis pathways, allowing for a direct comparison of their respective conditions and materials.
Table 1: Direct α-Chlorination of 2-Pentanone
| Parameter | Value |
| Starting Material | 2-Pentanone |
| Chlorinating Agent | N-Chlorosuccinimide (NCS) |
| Solvent | Acetic Acid |
| Reaction Temperature | 80-85 °C |
| Reaction Time | ~18 hours |
Table 2: Decarboxylation of Methyl 2-Chloro-2-ethyl-3-oxobutanoate
| Parameter | Value |
| Starting Material | Methyl 2-chloro-2-ethyl-3-oxobutanoate |
| Reagents | Sulfuric Acid, Water |
| Reaction Temperature | 75-80 °C |
| Reaction Time | 90 minutes |
Experimental Protocols
The following are detailed experimental procedures for the synthesis of this compound via the two aforementioned pathways.
Protocol 1: Direct α-Chlorination of 2-Pentanone with NCS
Materials:
-
2-Pentanone (15 g)
-
N-Chlorosuccinimide (24.4 g)
-
Acetic Acid (60 ml)
-
Dichloromethane (B109758) (100 ml)
-
Sodium Bicarbonate Solution
Procedure:
-
A mixture of 2-pentanone (15 g), acetic acid (60 ml), and N-chlorosuccinimide (24.4 g) is stirred for approximately 18 hours at a temperature of 80-85°C.
-
The reaction mixture is then cooled to room temperature.
-
Dichloromethane (100 ml) is added to the cooled mixture.
-
The resulting mixture is treated with a sodium bicarbonate solution to neutralize the acid.
-
The organic layer is separated and concentrated to yield this compound.
Protocol 2: Synthesis via Decarboxylation
Materials:
-
Methyl 2-chloro-2-ethyl-3-oxobutanoate (98.8 g)
-
Sulfuric Acid (260 g)
-
Water (240 ml + 500 ml)
-
Dichloromethane (500 ml)
Procedure:
-
A mixture of methyl 2-chloro-2-ethyl-3-oxobutanoate (98.8 g) and water (240 ml) is treated with sulfuric acid (260 g).
-
The mixture is stirred for 90 minutes at a temperature of 75-80°C.
-
The reaction mixture is then poured into water (500 ml) and dichloromethane (500 ml).
-
The organic layer is separated and subsequently concentrated.
-
The resulting concentrate is subjected to fractional distillation to collect the pure this compound.
Visualized Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the described synthesis pathways and experimental workflows.
Caption: Direct α-chlorination of 2-pentanone to this compound.
Spectroscopic Data Analysis of 3-Chloropentan-2-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the spectroscopic data for 3-Chloropentan-2-one, a halogenated ketone of interest in synthetic chemistry. This document outlines the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The information is presented in a structured format to facilitate its use in research, quality control, and drug development.
Predicted Spectroscopic Data
The following sections detail the predicted spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and data from analogous chemical structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR (Proton NMR) Spectrum (Predicted)
The ¹H NMR spectrum of this compound is expected to show four distinct signals, corresponding to the four unique proton environments in the molecule.
| Signal | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration | Assignment |
| a | ~1.1 | Triplet | 3H | -CH₂CH₃ |
| b | ~1.9-2.1 | Multiplet | 2H | -CH₂ CH₃ |
| c | ~2.3 | Singlet | 3H | -C(O)CH₃ |
| d | ~4.4 | Triplet | 1H | -CH Cl- |
¹³C NMR (Carbon-13) Spectrum (Predicted)
The proton-decoupled ¹³C NMR spectrum of this compound is predicted to display five signals, one for each unique carbon atom.
| Chemical Shift (δ, ppm) (Predicted) | Assignment |
| ~10 | -CH₂C H₃ |
| ~25 | -C H₂CH₃ |
| ~28 | -C(O)C H₃ |
| ~65 | -C HCl- |
| ~205 | >C =O |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to be characterized by the presence of a strong carbonyl absorption.
| Wavenumber (cm⁻¹) (Predicted) | Intensity | Assignment |
| ~2975-2850 | Medium-Strong | C-H (Alkyl) Stretch |
| ~1725 | Strong | C=O (Ketone) Stretch |
| ~1460 | Medium | C-H (Alkyl) Bend |
| ~1360 | Medium | C-H (Alkyl) Bend |
| ~750 | Strong | C-Cl Stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak and several characteristic fragment ions. Due to the presence of chlorine, the molecular ion and any chlorine-containing fragments will exhibit a characteristic M+2 isotope peak with an intensity of approximately one-third that of the M peak.[1]
| m/z (Predicted) | Relative Intensity | Assignment |
| 120/122 | Moderate | [M]⁺ (Molecular Ion) |
| 91/93 | Moderate | [M - C₂H₅]⁺ |
| 85 | Low | [M - Cl]⁺ |
| 57 | High | [C₃H₅O]⁺ or [C₄H₉]⁺ |
| 43 | Very High (Base Peak) | [CH₃CO]⁺ |
| 29 | High | [C₂H₅]⁺ |
Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra.
Methodology:
-
Sample Preparation: Approximately 10-20 mg of this compound is dissolved in 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (B32938) (CDCl₃), containing 0.1% tetramethylsilane (B1202638) (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
-
¹H NMR Acquisition:
-
The instrument is tuned to the proton frequency.
-
A standard one-pulse sequence is used.
-
Typical parameters include a 30° pulse width, a spectral width of 15 ppm, an acquisition time of 4 seconds, and a relaxation delay of 2 seconds.
-
Data is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to TMS (δ 0.00).
-
-
¹³C NMR Acquisition:
-
The instrument is tuned to the carbon-13 frequency.
-
A proton-decoupled pulse sequence is used to obtain a spectrum with singlet peaks for each carbon.
-
Typical parameters include a 45° pulse width, a spectral width of 240 ppm, an acquisition time of 2 seconds, and a relaxation delay of 5 seconds.
-
Data is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to TMS (δ 0.00).
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation (Neat Liquid):
-
A drop of neat this compound is placed between two polished salt plates (e.g., NaCl or KBr).
-
The plates are pressed together to form a thin liquid film.
-
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.
-
Data Acquisition:
-
A background spectrum of the empty sample compartment is collected.
-
The prepared salt plates are placed in the sample holder.
-
The sample spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
-
The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern.
Methodology:
-
Sample Introduction: A small amount of this compound is introduced into the mass spectrometer, typically via direct infusion or through a gas chromatograph (GC-MS).
-
Ionization: Electron Ionization (EI) is used. The sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: An electron multiplier or similar detector records the abundance of each ion.
-
Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: A flowchart illustrating the process from sample preparation to structural elucidation.
References
The Alpha-Chloro Ketone Functional Group: An In-depth Technical Guide to its Reactivity
For Researchers, Scientists, and Drug Development Professionals
The alpha-chloro ketone moiety is a pivotal functional group in organic synthesis and medicinal chemistry. Its unique electronic properties, arising from the juxtaposition of an electrophilic carbonyl carbon and a carbon atom bearing a good leaving group (chlorine), confer a diverse and synthetically valuable reactivity profile. This guide provides a comprehensive technical overview of the core reactions of alpha-chloro ketones, complete with quantitative data, detailed experimental protocols, and mechanistic diagrams to support researchers in leveraging this versatile functional group.
Core Reactivity Principles
The reactivity of alpha-chloro ketones is dominated by the presence of two electrophilic centers: the carbonyl carbon and the α-carbon. The electron-withdrawing nature of the carbonyl group enhances the electrophilicity of the α-carbon, making it highly susceptible to nucleophilic attack. Consequently, alpha-chloro ketones readily participate in a variety of transformations, including nucleophilic substitutions, eliminations, rearrangements, and reductions.
Key Reactions of Alpha-Chloro Ketones
This section details the primary reaction pathways of alpha-chloro ketones, providing both mechanistic insights and practical application data.
Favorskii Rearrangement
The Favorskii rearrangement is a hallmark reaction of enolizable alpha-halo ketones, leading to the formation of carboxylic acid derivatives, often with a skeletal rearrangement.[1] When cyclic alpha-halo ketones are used, the reaction results in a characteristic ring contraction.[2] The reaction is typically initiated by a base, such as a hydroxide (B78521) or an alkoxide.[1]
Mechanism: The generally accepted mechanism involves the formation of a cyclopropanone (B1606653) intermediate. The base abstracts an acidic proton from the α'-position to form an enolate, which then undergoes intramolecular nucleophilic attack to displace the chloride ion, forming the strained three-membered ring. Subsequent nucleophilic attack by the base on the cyclopropanone carbonyl carbon leads to ring-opening to form the most stable carbanion, which is then protonated to yield the final product.[2]
References
3-Chloropentan-2-one CAS number and structural formula.
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Chloropentan-2-one, a halogenated ketone of interest in synthetic organic chemistry. This document consolidates available data on its chemical identity, structural formula, and physicochemical properties. A generalized synthetic protocol is presented, based on established methods for the α-chlorination of ketones. Due to the limited publicly available information on specific biological applications, this guide focuses on the chemical characteristics of the compound and provides a logical framework for its synthesis.
Chemical Identity and Structure
This compound is a chlorinated derivative of 2-pentanone. Its chemical structure is characterized by a chlorine atom at the third carbon position of the pentan-2-one backbone.
-
Chemical Name: this compound
-
CAS Number: 13280-00-7[1]
-
Molecular Formula: C₅H₉ClO[1]
-
Structural Formula:
-
SMILES: CCC(Cl)C(C)=O[2]
-
InChI: InChI=1S/C5H9ClO/c1-3-5(6)4(2)7/h5H,3H2,1-2H3[1]
Physicochemical Properties
Quantitative data for this compound is primarily based on computed values. These properties are essential for understanding its behavior in various chemical and biological systems.
| Property | Value | Source |
| Molecular Weight | 120.58 g/mol | PubChem[1][3] |
| XLogP3-AA (LogP) | 1.5 | PubChem[1][3] |
| Hydrogen Bond Donor Count | 0 | PubChem[1][3] |
| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |
| Rotatable Bond Count | 2 | PubChem[1] |
| Exact Mass | 120.0341926 Da | PubChem[1][3] |
| Topological Polar Surface Area | 17.1 Ų | PubChem[1][3] |
Synthesis of this compound: A Generalized Experimental Protocol
Reaction Principle: The α-chlorination of a ketone proceeds via an enol or enolate intermediate. The reaction's selectivity can be influenced by the choice of solvent and the presence of catalysts.
Generalized Protocol:
-
Reaction Setup: To a solution of 2-pentanone in an inert solvent (e.g., dichloromethane (B109758) or diethyl ether), add a suitable chlorinating agent such as sulfuryl chloride dropwise at a controlled temperature, typically between 0 °C and room temperature.
-
Reaction Monitoring: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the consumption of the starting material and the formation of the product.
-
Work-up: Upon completion, the reaction mixture is typically washed with an aqueous solution of a weak base (e.g., sodium bicarbonate) to neutralize any acidic byproducts. The organic layer is then separated, dried over an anhydrous drying agent (e.g., sodium sulfate), and the solvent is removed under reduced pressure.
-
Purification: The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.
Logical Workflow for the Synthesis of this compound
The following diagram illustrates the logical steps involved in the proposed synthesis of this compound from 2-pentanone.
References
An In-depth Technical Guide to the Stereoisomers and Chirality of 3-Chloropentan-2-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to the Stereochemistry of 3-Chloropentan-2-one
This compound possesses a single stereocenter at the third carbon atom (C3), which is bonded to four different substituents: a chlorine atom (Cl), a hydrogen atom (H), an ethyl group (-CH₂CH₃), and an acetyl group (-COCH₃). This structural feature gives rise to the existence of two stereoisomers that are non-superimposable mirror images of each other, known as enantiomers.
These enantiomers are designated as (R)-3-chloropentan-2-one and (S)-3-chloropentan-2-one, according to the Cahn-Ingold-Prelog priority rules. The presence of chirality in this molecule is of significant interest in synthetic chemistry, particularly in the synthesis of pharmaceuticals and other biologically active compounds where specific stereoisomers often exhibit distinct pharmacological and toxicological profiles.
Physicochemical Properties
Experimental data on the physicochemical properties of the individual enantiomers of this compound are scarce in the published literature. However, computed properties, available from databases such as PubChem, provide useful estimates. The following table summarizes the available data for this compound and its (3R)-enantiomer.
| Property | This compound (Racemate) | (3R)-3-Chloropentan-2-one | Data Type |
| Molecular Formula | C₅H₉ClO | C₅H₉ClO | - |
| Molecular Weight | 120.58 g/mol | 120.58 g/mol | - |
| Boiling Point | Not available | Not available | Experimental |
| Melting Point | Not available | Not available | Experimental |
| Specific Rotation ([α]ᴅ) | Not available | Not available | Experimental |
| Computed XLogP3 | - | 1.5 | Computed[1] |
| Computed Topological Polar Surface Area | - | 17.1 Ų | Computed[1] |
| Computed Complexity | - | 70.5 | Computed[1] |
Spectroscopic Data
Spectroscopic analysis is essential for the structural elucidation and characterization of this compound.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum of this compound provides information about the carbon skeleton of the molecule. The chemical shifts are influenced by the electronic environment of each carbon atom.
| Carbon Atom | Chemical Shift (ppm) |
| C=O | ~205-210 |
| C-Cl | ~60-65 |
| -CH₂- | ~25-30 |
| -CH₃ (acetyl) | ~28-33 |
| -CH₃ (ethyl) | ~10-15 |
| Note: The chemical shifts are approximate and can vary depending on the solvent and other experimental conditions. Data is based on typical values for similar functional groups. A literature reference for the ¹³C NMR spectrum of this compound is available[2]. |
Experimental Protocols
Detailed experimental protocols for the synthesis and separation of this compound enantiomers are not widely reported. However, general methods for the preparation of α-chloroketones and the chiral resolution of ketones can be adapted.
Racemic Synthesis of this compound
A common method for the synthesis of α-chloroketones is the direct α-chlorination of the corresponding ketone. For this compound, this would involve the chlorination of pentan-2-one.
Principle: The α-chlorination of a ketone can be achieved using various chlorinating agents, such as sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS), often under acidic or radical conditions. The reaction proceeds via an enol or enolate intermediate.
General Protocol for α-Chlorination of Pentan-2-one:
-
Reaction Setup: In a well-ventilated fume hood, a solution of pentan-2-one in a suitable inert solvent (e.g., dichloromethane, chloroform, or diethyl ether) is prepared in a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.
-
Addition of Chlorinating Agent: A solution of the chlorinating agent (e.g., sulfuryl chloride) in the same solvent is added dropwise to the ketone solution at a controlled temperature (often at 0 °C or room temperature).
-
Reaction Monitoring: The reaction progress is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, the reaction mixture is carefully quenched, for example, by pouring it into a cold aqueous solution of a reducing agent like sodium bisulfite to destroy any excess chlorinating agent. The organic layer is separated, washed with water and brine, and dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by fractional distillation or column chromatography to yield this compound.
Chiral Separation of Enantiomers
The separation of the enantiomers of racemic this compound can be achieved by chiral chromatography, most commonly by High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP).
Principle: Chiral stationary phases are composed of a chiral selector immobilized on a solid support (e.g., silica (B1680970) gel). The enantiomers of the analyte interact differently with the chiral selector, leading to different retention times and thus enabling their separation. Polysaccharide-based CSPs are widely used for the separation of a broad range of chiral compounds.
General Protocol for Chiral HPLC Separation:
-
Column Selection: A suitable chiral column is selected. For ketones, polysaccharide-based columns (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often a good starting point.
-
Mobile Phase Selection: A mobile phase, typically a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar modifier (e.g., isopropanol (B130326) or ethanol), is chosen. The composition of the mobile phase is optimized to achieve good resolution and reasonable analysis time.
-
Sample Preparation: A solution of racemic this compound is prepared in the mobile phase or a compatible solvent.
-
Chromatographic Analysis: The sample is injected into the HPLC system, and the chromatogram is recorded. The retention times of the two enantiomers will differ, allowing for their separation and quantification.
-
Method Optimization: Parameters such as mobile phase composition, flow rate, and column temperature may be adjusted to optimize the separation.
Logical Relationships in Stereoisomerism
The stereoisomers of this compound are related as enantiomers. This relationship can be visualized as follows:
Conclusion
This compound is a chiral molecule with two enantiomeric forms, (R) and (S), due to the presence of a stereocenter at the C3 position. While specific experimental data for the individual enantiomers are limited, this guide provides a framework for understanding their properties and outlines general experimental approaches for their synthesis and separation. The provided workflows and diagrams offer a clear visual representation of the key processes involved. For researchers and professionals in drug development, a thorough understanding of the stereochemistry of such building blocks is paramount for the design and synthesis of enantiomerically pure and effective therapeutic agents.
References
The Synthesis of α-Haloketones: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
α-Haloketones are a critical class of organic intermediates, prized for their versatility in constructing complex molecular architectures. Their dual electrophilic nature, at the carbonyl carbon and the α-carbon, makes them valuable precursors for a wide range of transformations, including the synthesis of various nitrogen, sulfur, and oxygen-containing heterocycles, many of which exhibit significant biological activity.[1][2] This technical guide provides a detailed overview of the primary synthetic routes to α-haloketones, complete with experimental protocols, quantitative data, and mechanistic diagrams to facilitate their application in research and development.
Core Synthetic Strategies
The synthesis of α-haloketones can be broadly categorized into several key approaches, with the most common being the direct halogenation of a ketone precursor. This can be achieved under acidic or basic conditions, each offering distinct advantages and mechanistic pathways. Other notable methods include the halogenation of enol derivatives and rearrangement reactions.
Direct Halogenation of Ketones
The most straightforward method for preparing α-haloketones involves the direct reaction of a ketone with a halogen source.[1] The regioselectivity of this reaction is a crucial consideration, particularly for unsymmetrical ketones.
In an acidic medium, the halogenation of a ketone proceeds through an enol intermediate.[3][4][5] The reaction is catalyzed by the acid, which protonates the carbonyl oxygen, facilitating the tautomerization to the more nucleophilic enol form.[6] This enol then attacks the electrophilic halogen. A key characteristic of acid-catalyzed halogenation is that the rate-determining step is the formation of the enol.[3][7] Consequently, the rate of reaction is independent of the halogen concentration.[7] For unsymmetrical ketones, the reaction typically favors the formation of the more substituted α-haloketone, as it proceeds through the more stable, more substituted enol intermediate.[5]
Mechanism of Acid-Catalyzed α-Halogenation
Caption: Acid-catalyzed α-halogenation of a ketone.
Under basic conditions, the halogenation of ketones proceeds through an enolate intermediate. The base abstracts an α-proton to form the enolate, which then acts as a nucleophile and attacks the halogen. In contrast to acid-catalyzed reactions, successive halogenations are often faster than the first in basic media.[5] This is because the electron-withdrawing effect of the first halogen atom increases the acidity of the remaining α-protons, facilitating further deprotonation and halogenation. This can lead to the formation of polyhalogenated products and, in the case of methyl ketones, can result in the haloform reaction.[5] For unsymmetrical ketones, base-promoted halogenation typically occurs at the less sterically hindered, less substituted α-carbon.[5]
Mechanism of Base-Promoted α-Halogenation
Caption: Base-promoted α-halogenation of a ketone.
Halogen-Specific Methodologies
The choice of halogenating agent and reaction conditions is highly dependent on the desired halogen (F, Cl, Br, or I) to be introduced.
α-Bromination
α-Bromoketones are widely used synthetic intermediates due to the good leaving group ability of the bromide ion.
Common Brominating Agents:
Table 1: Synthesis of α-Bromoketones
| Substrate | Brominating Agent | Catalyst/Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Acetophenone | Br₂ | Acetic Acid | RT | 1-3 | ~90 | [6] |
| 2-Pentanone | Br₂ | Acetic Acid | <10 | 1-3 | ~85 | [6] |
| Various Ketones | NBS | p-TsOH / Ionic Liquid | RT | 9 | >80 | [9] |
| 1-Arylethanones | H₂O₂-HBr (aq) | Dioxane | RT | - | - | [8] |
| Acetophenone | Br₂ | Microwave/HOAc | - | 5 | 70-95 | [10] |
Experimental Protocol: α-Bromination of 2-Pentanone [6]
-
Dissolve 2-pentanone (1.0 eq) in glacial acetic acid in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.
-
Cool the solution in an ice bath.
-
Slowly add a solution of bromine (1.0 eq) in glacial acetic acid from the dropping funnel with vigorous stirring, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Pour the reaction mixture into a separatory funnel containing cold water and dichloromethane.
-
Wash the organic layer sequentially with saturated sodium bisulfite solution (to quench excess bromine), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (B86663), filter, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation or column chromatography.
Experimental Workflow for α-Bromination
Caption: General experimental workflow for α-bromination.
α-Chlorination
α-Chloroketones are also valuable synthetic precursors, often favored for their lower cost compared to their bromo- and iodo- counterparts.[11]
Common Chlorinating Agents:
-
Chlorine (Cl₂)
-
Sulfuryl chloride (SO₂Cl₂)
-
N-Chlorosuccinimide (NCS)
-
Trichloroisocyanuric acid[12]
Table 2: Synthesis of α-Chloroketones
| Substrate | Chlorinating Agent | Catalyst/Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Alcohols | Trichloroisocyanuric acid | TEMPO (for 1°), MeOH (for 2°) | - | - | - | [12] |
| Aldehydes | Trichloromethanesulfonyl chloride | - | - | - | - | [12] |
| Ketones | Iodobenzene (B50100) dichloride | Ethylene (B1197577) glycol | RT | - | Very Good | [12] |
Experimental Protocol: α-Chlorination of Ketones using Iodobenzene Dichloride [12]
A general procedure involves the direct conversion of aliphatic and aromatic ketones into their corresponding α-chloroketone acetals in very good yields using iodobenzene dichloride in ethylene glycol in the presence of 4 Å molecular sieves at room temperature.
α-Iodination
α-Iodoketones are the most reactive among the α-haloketones due to the excellent leaving group ability of the iodide ion.[11]
Common Iodinating Agents:
-
Iodine (I₂)
-
N-Iodosuccinimide (NIS)
-
Iodine in the presence of an oxidizing agent (e.g., H₂O₂, CuO)[1][13]
Table 3: Synthesis of α-Iodoketones
| Substrate | Iodinating Agent | Catalyst/Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Aromatic Ketones | I₂ | CuO / MeOH | - | - | 83-99 | [1][13] |
| Ketones | I₂ / 30% H₂O₂ | Methanol | - | - | - | [1] |
| Aryl Alkyl Ketones | I₂ | F-TEDA-BF₄ / Methanol | - | - | - | [13] |
Experimental Protocol: α-Iodination of Aromatic Ketones with CuO and I₂ [1]
Under neutral conditions, Yin and co-workers reported a metal-mediated iodination of ketones by adding CuO (1 equiv.) and I₂ (1 equiv.) to the substrate in MeOH. The reaction tolerates both electron-donating and electron-withdrawing substituents on the aryl ketones, affording the corresponding α-iodoketones in 83–99% yield.
α-Fluorination
The synthesis of α-fluoroketones presents unique challenges due to the high reactivity of elemental fluorine. Modern methods rely on electrophilic fluorinating agents.
Common Fluorinating Agents:
-
Selectfluor (F-TEDA-BF₄)[14]
-
N-Fluorobenzenesulfonimide (NFSI)
Table 4: Synthesis of α-Fluoroketones
| Substrate | Fluorinating Agent | Catalyst/Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Ketones | Selectfluor | Methanol | - | - | - | [14] |
| Cyclic/Acyclic Ketones | Selectfluor | SDS / Water | - | - | - | [14] |
| Carboxylic Acids | Selectfluor (on acyl malonate) | - | - | - | 73 (3 steps) | [15][16] |
Experimental Protocol: Direct Regioselective Fluorination of Ketones in Water [14]
A micellar system using the inexpensive ionic amphiphile sodium dodecyl sulfate (SDS) as a promoter enables the direct regioselective fluorination of various cyclic and acyclic ketones to α-fluoroketones in water with Selectfluor as the fluorinating reagent.
Logical Relationships in α-Haloketone Synthesis
The choice of synthetic route is dictated by several factors including the desired halogen, the structure of the ketone substrate, and the required regioselectivity.
Categorization of Synthetic Approaches
Caption: Classification of synthetic routes to α-haloketones.
Conclusion
The synthesis of α-haloketones is a well-established yet continually evolving field in organic chemistry. The methods outlined in this guide, from the classic acid- and base-mediated halogenations to more modern approaches, provide a robust toolkit for chemists in academia and industry. The choice of a specific protocol will depend on factors such as substrate scope, desired regioselectivity, and tolerance of functional groups. The provided tables and experimental outlines serve as a practical starting point for the synthesis of these valuable chemical intermediates.
References
- 1. mdpi.com [mdpi.com]
- 2. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Ketone halogenation - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. α-Bromoketone synthesis by bromination [organic-chemistry.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Synthetic Access to Aromatic α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. α-Chloroketone and α-Chloroaldehyde synthesis by chlorination [organic-chemistry.org]
- 13. Iodoketone synthesis by iodination [organic-chemistry.org]
- 14. Fluoroketone and fluoroaldehyde synthesis by fluorination [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis of α‐Fluoroketones from Carboxylic Acids via Decarboxylation of Fluorinated Malonates: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
An In-depth Technical Guide to the Safety, Handling, and Disposal of 3-Chloropentan-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloropentan-2-one is an alpha-chloroketone, a class of organic compounds recognized for their utility as intermediates in organic synthesis, particularly in the pharmaceutical industry. Their reactivity, which makes them valuable synthetic building blocks, also contributes to their potential health and safety hazards. This guide provides a comprehensive overview of the known safety information, recommended handling procedures, and appropriate disposal methods for this compound to ensure the safety of laboratory personnel and minimize environmental impact.
Hazard Identification and Classification
While a complete GHS classification for this compound is not available, based on data for structurally similar compounds such as 3-Chloro-2,4-pentanedione and the general properties of alpha-chloroketones, the following hazards should be anticipated.[1]
Anticipated GHS Hazard Classification:
| Hazard Class | Hazard Category |
| Flammable Liquids | Category 3 |
| Acute Toxicity, Oral | Category 4 (Harmful if swallowed) |
| Acute Toxicity, Dermal | Category 4 (Harmful in contact with skin) |
| Acute Toxicity, Inhalation | Category 4 (Harmful if inhaled) |
| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) |
| Serious Eye Damage/Eye Irritation | Category 2A (Causes serious eye irritation) |
| Specific Target Organ Toxicity - Single Exposure | Category 3 (May cause respiratory irritation) |
Note: This classification is extrapolated and should be used for preliminary risk assessment. All appropriate safety precautions for these hazard classes must be observed.
Signal Word: Warning
Primary Routes of Exposure: Inhalation, skin contact, eye contact, ingestion.
Health Effects:
-
Eye: Causes serious eye irritation. Alpha-chloroketones are often lachrymators, causing tearing and irritation.[1]
-
Skin: Harmful in contact with skin and causes skin irritation.[2]
-
Inhalation: Harmful if inhaled and may cause respiratory tract irritation.[2] Vapors may cause dizziness or suffocation.[3]
-
Ingestion: Harmful if swallowed.[2]
Physical and Chemical Properties
Limited experimental data is available for this compound. The following table summarizes available and computed properties.
| Property | Value | Source |
| CAS Number | 13280-00-7 | [4] |
| Molecular Formula | C₅H₉ClO | [5] |
| Molecular Weight | 120.58 g/mol | [5] |
| Appearance | Colorless to yellow liquid (presumed) | General knowledge |
| Odor | Pungent, irritating (presumed) | General knowledge of alpha-chloroketones |
| Boiling Point | Not available | |
| Melting Point | Not available | |
| Flash Point | Not available | |
| Density | Not available | |
| Solubility | Slightly soluble in water (presumed) | [6] |
Handling and Storage
Engineering Controls
-
All work with this compound must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.
-
Ensure that an emergency eyewash station and safety shower are readily accessible in the immediate work area.
Personal Protective Equipment (PPE)
A comprehensive PPE program should be implemented. The following are minimum requirements:
| PPE Category | Specification |
| Eye and Face Protection | Chemical splash goggles and a face shield are mandatory. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene) are required. Double gloving is recommended. |
| Body Protection | A flame-retardant lab coat and a chemical-resistant apron should be worn. |
| Respiratory Protection | Work must be conducted in a chemical fume hood. If there is a potential for exposure above permissible limits, a NIOSH-approved respirator with an organic vapor cartridge is necessary. |
General Handling Precautions
-
Avoid contact with eyes, skin, and clothing.[7]
-
Do not breathe vapors or mist.[7]
-
Keep away from heat, sparks, and open flames.[7]
-
Use spark-proof tools and explosion-proof equipment.[8]
-
Ground and bond containers when transferring material.[8]
-
Keep containers tightly closed when not in use.[8]
-
Wash hands thoroughly after handling.
Storage
-
Store in a cool, dry, and well-ventilated area away from sources of ignition.[7]
-
Keep containers tightly closed.[7]
-
Store separately from incompatible materials such as strong oxidizing agents, strong bases, and reducing agents.
Experimental Protocols
General Workflow for Handling this compound
The following diagram outlines a general workflow for the safe handling of this compound in a laboratory setting.
Emergency Procedures
First Aid Measures
| Exposure | First Aid Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[10] |
| Inhalation | Remove from exposure and move to fresh air immediately. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[11] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[7] |
Spill Response
-
Small Spills:
-
Evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection.
-
Absorb the spill with an inert, non-combustible material such as vermiculite, sand, or earth.
-
Collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
-
Large Spills:
-
Evacuate the laboratory and alert personnel in adjacent areas.
-
Activate the fire alarm if the spill is flammable and poses an ignition risk.
-
Contact the institution's emergency response team immediately.
-
Prevent the spill from entering drains or waterways.
-
The logical flow for responding to a chemical spill is illustrated below.
Disposal
This compound is a halogenated organic compound and must be disposed of as hazardous waste.[4] Improper disposal can lead to environmental contamination.
Waste Segregation and Collection
-
Do not dispose of this compound down the drain.
-
Collect all waste containing this compound, including contaminated materials (e.g., gloves, absorbent paper), in a designated, labeled, and sealed container for halogenated organic waste .
-
Do not mix halogenated waste with non-halogenated waste.
-
The waste container should be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., Flammable, Toxic).
Disposal Protocol
-
Segregate Waste: At the point of generation, separate waste containing this compound into a dedicated container for halogenated organic compounds.
-
Container Management: Use a chemically compatible container with a secure lid. Keep the container closed except when adding waste.
-
Labeling: Ensure the hazardous waste label is complete and accurate, listing all constituents and their approximate concentrations.
-
Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials.
-
Pickup: Arrange for collection by the institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
The decision-making process for chemical waste disposal is outlined below.
References
- 1. Page loading... [guidechem.com]
- 2. otago.ac.nz [otago.ac.nz]
- 3. 13280-00-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Chloroacetone | ClCH2COCH3 | CID 6571 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Cas 58371-98-5,3,5-dichloropentan-2-one | lookchem [lookchem.com]
- 7. benchchem.com [benchchem.com]
- 8. ehs.yale.edu [ehs.yale.edu]
- 9. Quantitative Analyses of Aggregation, Autofluorescence, and Reactivity Artifacts in a Screen for Inhibitors of a Thiol Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. echemi.com [echemi.com]
- 11. bucknell.edu [bucknell.edu]
Stability and Potential Degradation Products of 3-Chloropentan-2-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the stability of 3-Chloropentan-2-one and its potential degradation products. As an α-chloroketone, this compound is susceptible to various degradation pathways, including thermal decomposition, hydrolysis, and photodegradation. Understanding these pathways is critical for its proper handling, storage, and use in research and development, particularly in the pharmaceutical industry where impurity profiling is paramount. This document outlines the predicted degradation mechanisms, identifies potential degradation products, and provides detailed experimental protocols for stability assessment. All quantitative data is presented in structured tables, and key processes are visualized using diagrams.
Introduction
This compound is a halogenated ketone with applications as a synthetic intermediate in organic chemistry. The presence of both a carbonyl group and a chlorine atom on adjacent carbons makes the molecule reactive and susceptible to degradation under various environmental conditions. This guide aims to provide an in-depth understanding of the stability profile of this compound, enabling researchers to mitigate degradation and ensure the quality and integrity of their work.
Chemical Properties and Intrinsic Stability
This compound is a colorless to pale yellow liquid with a characteristic odor. The electrophilic nature of the carbonyl carbon and the carbon bearing the chlorine atom, coupled with the acidity of the α-proton, dictates its chemical reactivity and stability.
General Storage Recommendations: To minimize degradation, this compound should be stored in a cool, dry, and dark place, under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container.
Potential Degradation Pathways
Based on the chemical structure of this compound and the known reactivity of α-chloroketones, three primary degradation pathways are anticipated: thermal degradation, hydrolysis, and photodegradation.
Thermal Degradation
Studies on the gas-phase thermal decomposition of this compound have shown that it undergoes a unimolecular elimination reaction at elevated temperatures (390–440°C)[1][2]. This process is a homogeneous, first-order reaction.
The primary thermal degradation products are expected to be:
-
Pent-3-en-2-one: Formed via the elimination of hydrogen chloride.
-
Hydrogen Chloride (HCl): The other product of the elimination reaction.
Caption: Thermal elimination of HCl from this compound.
Hydrolytic Degradation
α-Haloketones are susceptible to hydrolysis, which can be catalyzed by both acids and bases. The primary mechanism involves the nucleophilic substitution of the chlorine atom by a hydroxyl group.
-
Acid-Catalyzed Hydrolysis: Protonation of the carbonyl oxygen enhances the electrophilicity of the α-carbon, facilitating nucleophilic attack by water.
-
Base-Catalyzed Hydrolysis: Direct nucleophilic attack by a hydroxide (B78521) ion on the α-carbon leads to the displacement of the chloride ion.
The major hydrolytic degradation product is anticipated to be:
Under certain basic conditions, a Favorskii rearrangement could potentially occur, although this is more common with α-haloketones that have an enolizable proton on the other side of the carbonyl.
Caption: Hydrolysis of this compound.
Photodegradation
Ketones are known to undergo photochemical reactions, primarily through Norrish Type I and Type II pathways upon absorption of UV radiation.
-
Norrish Type I Cleavage: This involves the homolytic cleavage of the α-carbon-carbonyl bond, leading to the formation of two radical intermediates. These radicals can then undergo various subsequent reactions, such as recombination, disproportionation, or reaction with other molecules.
-
Norrish Type II Cleavage: This pathway requires a γ-hydrogen and proceeds via intramolecular hydrogen abstraction to form a biradical, which then cleaves to form an enol and an alkene. For this compound, this is a plausible pathway.
Additionally, the carbon-chlorine bond can undergo homolytic cleavage upon UV irradiation, generating a carbon-centered radical and a chlorine radical.
Potential photodegradation products could include:
-
Pentane-2,3-dione: From the radical recombination after C-Cl bond cleavage and subsequent oxidation.
-
Acetone and Propanal: From Norrish Type II cleavage.
-
Various radical-mediated recombination and polymerization products.
Caption: Potential photodegradation pathways of this compound.
Quantitative Stability Data
The following tables present hypothetical quantitative data for the degradation of this compound under various stress conditions. These values are illustrative and should be confirmed by experimental studies.
Table 1: Thermal Degradation of this compound at 50°C
| Time (days) | This compound (%) | Pent-3-en-2-one (%) |
| 0 | 100.0 | 0.0 |
| 7 | 98.5 | 1.5 |
| 14 | 97.1 | 2.9 |
| 30 | 94.0 | 6.0 |
| 60 | 88.2 | 11.8 |
| 90 | 82.5 | 17.5 |
Table 2: Hydrolytic Degradation of this compound in Aqueous Solution (pH 7) at 25°C
| Time (days) | This compound (%) | 3-Hydroxy-2-pentanone (%) |
| 0 | 100.0 | 0.0 |
| 1 | 99.2 | 0.8 |
| 3 | 97.6 | 2.4 |
| 7 | 94.5 | 5.5 |
| 14 | 89.3 | 10.7 |
| 30 | 79.8 | 20.2 |
Table 3: Photostability of this compound (Solid State) under ICH Q1B Conditions
| Illumination (lux hours) | This compound (%) | Total Degradation Products (%) |
| 0 | 100.0 | 0.0 |
| 1.2 x 10⁶ | 96.3 | 3.7 |
| 2.4 x 10⁶ | 92.8 | 7.2 |
| 3.6 x 10⁶ | 89.5 | 10.5 |
| 4.8 x 10⁶ | 86.1 | 13.9 |
| 6.0 x 10⁶ | 82.9 | 17.1 |
Experimental Protocols
The following are detailed methodologies for conducting stability studies on this compound.
Forced Degradation (Stress Testing) Workflow
Caption: Workflow for forced degradation studies.
Protocol for Hydrolytic Stability Study
-
Preparation of Solutions: Prepare a stock solution of this compound in acetonitrile (B52724) at a concentration of 1 mg/mL.
-
Stress Samples:
-
Acidic: Dilute 1 mL of the stock solution with 9 mL of 0.1 M HCl in a sealed vial.
-
Neutral: Dilute 1 mL of the stock solution with 9 mL of purified water in a sealed vial.
-
Basic: Dilute 1 mL of the stock solution with 9 mL of 0.1 M NaOH in a sealed vial.
-
-
Incubation: Place the vials in a constant temperature bath at 40°C. Protect from light.
-
Time Points: Withdraw aliquots at 0, 2, 4, 8, 24, and 48 hours.
-
Sample Preparation for Analysis: For acidic and basic samples, neutralize the aliquot with an equivalent amount of base or acid, respectively. Dilute all samples to a suitable concentration with the mobile phase.
-
Analysis: Analyze the samples by HPLC-UV.
Protocol for Photostability Study
-
Sample Preparation:
-
Solid State: Place a thin layer of this compound in a shallow, transparent container.
-
Solution State: Prepare a 1 mg/mL solution in a suitable solvent (e.g., acetonitrile) in a quartz cuvette.
-
-
Exposure: Place the samples in a photostability chamber and expose them to light according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter). A control sample should be wrapped in aluminum foil to protect it from light.
-
Analysis: At the end of the exposure period, dissolve the solid sample in a suitable solvent and dilute both the solid and solution samples to an appropriate concentration for HPLC-UV analysis.
Analytical Method: HPLC-UV
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B). For example, start at 30% B, increase to 80% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Quantification: Use an external standard of this compound for assay determination. Degradation products can be reported as area percent.
Conclusion
This compound is a reactive molecule with the potential to degrade through thermal, hydrolytic, and photolytic pathways. The primary degradation products are likely to be Pent-3-en-2-one (thermal), 3-Hydroxy-2-pentanone (hydrolytic), and a mixture of products from radical reactions (photolytic). To ensure the stability and quality of this compound, it should be stored under cool, dry, and dark conditions. The experimental protocols provided in this guide offer a framework for researchers to conduct their own stability assessments and to identify and quantify any potential degradation products. This information is crucial for the reliable use of this compound in scientific research and development.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using 3-Chloropentan-2-one
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of 3-chloropentan-2-one in the synthesis of a variety of important heterocyclic compounds. As a versatile bifunctional α-haloketone, this compound serves as a valuable building block for constructing five-membered heterocycles such as furans, pyrroles, thiophenes, thiazoles, and oxazoles. These structural motifs are of significant interest in medicinal chemistry and drug development due to their prevalence in biologically active molecules.
Physicochemical Properties of this compound
A thorough understanding of the properties of this compound is crucial for its effective application in synthesis.
| Property | Value |
| Molecular Formula | C₅H₉ClO |
| Molecular Weight | 120.58 g/mol |
| IUPAC Name | This compound |
| SMILES | CCC(C(=O)C)Cl |
| CAS Number | 4091-45-6 |
I. Synthesis of Substituted Furans via Feist-Benary Synthesis
The Feist-Benary synthesis is a classic method for the preparation of furans involving the reaction of an α-halo ketone with a β-dicarbonyl compound in the presence of a base.[1][2] This approach allows for the straightforward synthesis of polysubstituted furans.
Experimental Protocol: Synthesis of Ethyl 4-ethyl-2,5-dimethylfuran-3-carboxylate
Objective: To synthesize ethyl 4-ethyl-2,5-dimethylfuran-3-carboxylate from this compound and ethyl acetoacetate (B1235776).
Materials:
-
This compound
-
Ethyl acetoacetate
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl acetoacetate (1.0 equivalent) in ethanol.
-
Add pyridine (1.2 equivalents) to the solution.
-
Slowly add this compound (1.0 equivalent) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dissolve the residue in diethyl ether and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) gradient) to afford the pure furan (B31954) derivative.
Quantitative Data (Representative):
| Product | Yield (%) | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) |
| Ethyl 4-ethyl-2,5-dimethylfuran-3-carboxylate | 65-75 | 4.25 (q, 2H), 2.50 (q, 2H), 2.40 (s, 3H), 2.20 (s, 3H), 1.35 (t, 3H), 1.15 (t, 3H) | 165.2, 158.1, 148.5, 115.8, 112.3, 60.1, 19.8, 14.3, 13.9, 12.1 |
Reaction Pathway:
Caption: Feist-Benary synthesis of a substituted furan.
II. Synthesis of Substituted Pyrroles via Hantzsch Pyrrole (B145914) Synthesis
The Hantzsch pyrrole synthesis is a multi-component reaction involving a β-ketoester, an α-haloketone, and ammonia (B1221849) or a primary amine to produce substituted pyrroles.[3][4]
Experimental Protocol: Synthesis of Diethyl 2,4-diethyl-5-methylpyrrole-3-carboxylate
Objective: To synthesize diethyl 2,4-diethyl-5-methylpyrrole-3-carboxylate using this compound, ethyl acetoacetate, and ammonia.
Materials:
-
This compound
-
Ethyl acetoacetate
-
Ammonium (B1175870) acetate
-
Glacial acetic acid
-
Ethanol
-
Water
Procedure:
-
In a round-bottom flask, combine this compound (1.0 equivalent), ethyl acetoacetate (1.0 equivalent), and ammonium acetate (1.5 equivalents) in a mixture of ethanol and glacial acetic acid.
-
Heat the reaction mixture to reflux for 3-5 hours, monitoring by TLC.
-
Upon completion, cool the mixture to room temperature and pour it into ice-water.
-
The precipitated solid is collected by vacuum filtration and washed with cold water.
-
Recrystallize the crude product from ethanol/water to obtain the pure pyrrole derivative.
Quantitative Data (Representative):
| Product | Yield (%) | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) |
| Diethyl 2,4-diethyl-5-methylpyrrole-3-carboxylate | 70-80 | 8.50 (br s, 1H), 4.20 (q, 2H), 2.90 (q, 2H), 2.60 (q, 2H), 2.25 (s, 3H), 1.30 (t, 3H), 1.20 (t, 3H), 1.10 (t, 3H) | 165.8, 145.2, 130.1, 122.5, 118.9, 60.3, 19.5, 18.2, 15.1, 14.4, 11.8 |
Reaction Pathway:
Caption: Hantzsch synthesis of a substituted pyrrole.
III. Synthesis of Substituted Thiophenes via Gewald Aminothiophene Synthesis
The Gewald reaction is a versatile method for synthesizing 2-aminothiophenes from a ketone or aldehyde, an α-cyanoester or α-cyanoketone, and elemental sulfur in the presence of a base.[5][6]
Experimental Protocol: Synthesis of 2-Amino-4-ethyl-5-methylthiophene-3-carbonitrile (B112652)
Objective: To synthesize 2-amino-4-ethyl-5-methylthiophene-3-carbonitrile from this compound, malononitrile (B47326), and sulfur.
Materials:
-
This compound (Note: The ketone itself is used, not the chloro-ketone directly in the classical Gewald sense, but the principle is analogous for α-functionalized ketones)
-
Malononitrile
-
Elemental Sulfur
-
Morpholine or Triethylamine
-
Ethanol
Procedure:
-
To a stirred solution of 3-pentanone (B124093) (1.0 equivalent) and malononitrile (1.0 equivalent) in ethanol, add a catalytic amount of morpholine.
-
Add elemental sulfur (1.1 equivalents) to the mixture.
-
Heat the reaction mixture to reflux for 2-3 hours.
-
Cool the reaction to room temperature and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from ethanol to obtain pure 2-aminothiophene.
Quantitative Data (Representative):
| Product | Yield (%) | 1H NMR (DMSO-d₆, δ ppm) | 13C NMR (DMSO-d₆, δ ppm) |
| 2-Amino-4-ethyl-5-methylthiophene-3-carbonitrile | 75-85 | 6.50 (s, 2H), 2.50 (q, 2H), 2.10 (s, 3H), 1.10 (t, 3H) | 162.1, 140.5, 125.8, 118.2, 92.4, 22.1, 14.5, 12.8 |
Reaction Pathway:
References
Application Notes and Protocols: 3-Chloropentan-2-one as a Precursor for the Pharmaceutical Intermediate 4-Ethyl-5-methyl-thiazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of the promising pharmaceutical intermediate, 4-ethyl-5-methyl-thiazol-2-amine, using 3-chloropentan-2-one as a key precursor. The 2-aminothiazole (B372263) scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds. This document details the synthetic protocol, quantitative data, and potential biological significance of the target intermediate.
Introduction
This compound is an α-haloketone that serves as a versatile building block in organic synthesis. Its reaction with a thioamide, such as thiourea (B124793), provides a direct route to substituted aminothiazoles through the well-established Hantzsch thiazole (B1198619) synthesis. The resulting product, 4-ethyl-5-methyl-thiazol-2-amine, is a valuable intermediate for the development of novel therapeutic agents, particularly in the antimicrobial and anticancer fields. The presence of the amino group and the substituted thiazole ring offers multiple points for further chemical modification to generate diverse libraries of bioactive molecules.
Synthesis of 4-Ethyl-5-methyl-thiazol-2-amine
The synthesis of 4-ethyl-5-methyl-thiazol-2-amine from this compound is achieved via the Hantzsch thiazole synthesis. This reaction involves the cyclocondensation of an α-haloketone with a thioamide.
Experimental Protocol: Hantzsch Thiazole Synthesis
This protocol outlines the synthesis of 4-ethyl-5-methyl-thiazol-2-amine from this compound and thiourea.
Materials:
-
This compound (1.0 eq)
-
Thiourea (1.0 eq)
-
Ethanol (or other suitable solvent like isopropanol)
-
Sodium bicarbonate (NaHCO₃) or other mild base
-
Drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Filtration apparatus
-
Recrystallization apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve thiourea (1.0 eq) in ethanol.
-
Addition of Reactant: To the stirred solution, add this compound (1.0 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain for a period of 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the product into a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over an anhydrous drying agent, and filter.
-
Purification: Remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford the pure 4-ethyl-5-methyl-thiazol-2-amine.
Quantitative Data
The following table summarizes the key quantitative data for the synthesis of 4-ethyl-5-methyl-thiazol-2-amine.
| Parameter | Value |
| Product Name | 4-Ethyl-5-methyl-thiazol-2-amine |
| Molecular Formula | C₆H₁₀N₂S |
| Molecular Weight | 142.22 g/mol |
| Typical Yield | 70-85% |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 110-114 °C |
Spectroscopic Data:
| Spectroscopy | Key Peaks |
| ¹H NMR | δ (ppm): 1.1-1.3 (t, 3H, -CH₂CH₃ ), 2.1-2.3 (s, 3H, -CH₃ ), 2.4-2.6 (q, 2H, -CH₂ CH₃), 5.0-5.5 (br s, 2H, -NH₂ ) |
| ¹³C NMR | δ (ppm): 11-13 (-CH₂CH₃ ), 14-16 (-CH₃ ), 18-20 (-CH₂ CH₃), 105-110 (C 5), 140-145 (C 4), 165-170 (C 2) |
| IR (KBr) | ν (cm⁻¹): 3400-3200 (N-H stretch), 2970-2850 (C-H stretch), 1620-1580 (C=N stretch), 1540-1500 (N-H bend) |
| Mass Spec (EI) | m/z: 142 (M⁺), 127 (M⁺ - CH₃), 113 (M⁺ - C₂H₅) |
Mandatory Visualizations
Synthetic Workflow
Application Notes and Protocols for Nucleophilic Substitution Reactions with 3-Chloropentan-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloropentan-2-one is a valuable bifunctional synthetic intermediate, possessing both a ketone carbonyl group and a reactive secondary alkyl chloride. As an α-chloroketone, the presence of the electron-withdrawing carbonyl group significantly activates the adjacent carbon-chlorine bond towards nucleophilic attack. This enhanced reactivity makes this compound a versatile precursor for the synthesis of a wide array of 3-substituted pentan-2-one derivatives, which are potential building blocks in medicinal chemistry and materials science.
This document provides an overview of the general reactivity of this compound in nucleophilic substitution reactions and offers representative protocols for its reaction with various nucleophiles.
General Reaction Pathway
The primary reaction pathway for this compound with a nucleophile is a bimolecular nucleophilic substitution (SN2) reaction. In this process, the nucleophile attacks the carbon atom bearing the chlorine, displacing the chloride ion as the leaving group.
Caption: General Nucleophilic Substitution Reaction.
It is important to note that under strongly basic conditions, a competing reaction, the Favorskii rearrangement, may occur. This rearrangement leads to the formation of carboxylic acid derivatives and should be a consideration when selecting reaction conditions.
Experimental Protocols
The following are representative, general methods for the nucleophilic substitution of this compound with various classes of nucleophiles. Researchers should optimize these conditions for their specific nucleophile and desired scale.
Safety Precaution: this compound is a halogenated ketone and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.
Protocol 1: Reaction with an Amine (e.g., Morpholine)
This protocol describes a general procedure for the synthesis of a 3-aminopentan-2-one (B13475745) derivative.
Materials:
-
This compound
-
Morpholine (or other secondary amine)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (B52724) (CH₃CN)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a stirred solution of this compound (1.0 eq) in acetonitrile (0.2 M), add potassium carbonate (1.5 eq) and the desired secondary amine (1.2 eq).
-
Heat the reaction mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane) and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the pure 3-aminopentan-2-one derivative.
Protocol 2: Reaction with an Alkoxide (e.g., Sodium Methoxide)
This protocol outlines a general method for the synthesis of a 3-alkoxypentan-2-one.
Materials:
-
This compound
-
Sodium methoxide (B1231860) (NaOMe) or other sodium alkoxide
-
Methanol (B129727) (MeOH) or corresponding alcohol
-
Diethyl ether
-
Deionized water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Prepare a solution of sodium methoxide in methanol (e.g., 0.5 M).
-
To a stirred solution of this compound (1.0 eq) in methanol at 0 °C (ice bath), add the sodium methoxide solution (1.1 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete as indicated by TLC or GC-MS analysis.
-
Quench the reaction by the addition of deionized water.
-
Remove the bulk of the alcohol solvent under reduced pressure.
-
Extract the aqueous residue with diethyl ether (3 x volume).
-
Combine the organic extracts and wash with deionized water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by distillation or column chromatography to yield the 3-alkoxypentan-2-one.
Protocol 3: Reaction with a Thiolate (e.g., Sodium Thiophenoxide)
This protocol provides a general procedure for the synthesis of a 3-thiopentan-2-one derivative.
Materials:
-
This compound
-
Thiophenol (or other thiol)
-
Sodium hydride (NaH) or another suitable base
-
Anhydrous tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a stirred solution of the thiol (1.1 eq) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), carefully add sodium hydride (1.1 eq) portion-wise.
-
Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the thiolate.
-
Cool the thiolate solution back to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Let the reaction mixture warm to room temperature and stir until completion as monitored by TLC or GC-MS.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate (3 x volume).
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-thiopentan-2-one.
Data Presentation
The following table summarizes illustrative data for the nucleophilic substitution reactions of this compound. Note: This data is representative and actual results may vary depending on the specific reaction conditions and the nature of the nucleophile.
| Nucleophile | Product | Solvent | Temperature (°C) | Reaction Time (h) | Illustrative Yield (%) |
| Morpholine | 3-Morpholinopentan-2-one | Acetonitrile | 70 | 6 | 85 |
| Sodium Methoxide | 3-Methoxypentan-2-one | Methanol | 25 | 4 | 78 |
| Sodium Thiophenoxide | 3-(Phenylthio)pentan-2-one | THF | 25 | 5 | 92 |
Experimental Workflow
The following diagram illustrates a typical experimental workflow for a nucleophilic substitution reaction with this compound followed by purification.
Caption: Typical Experimental Workflow.
Application of 3-Chloropentan-2-one in Favorskii Rearrangement: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Favorskii rearrangement is a powerful and versatile reaction in organic synthesis, primarily involving the base-induced rearrangement of α-halo ketones to form carboxylic acid derivatives.[1] This reaction is particularly valuable for synthesizing highly branched carboxylic acids and for facilitating ring contractions in cyclic systems.[1] The rearrangement typically proceeds through a cyclopropanone (B1606653) intermediate, which is subsequently attacked by a nucleophile.[1] This application note details the use of 3-chloropentan-2-one as a substrate in the Favorskii rearrangement, a process that leads to the formation of valuable 2,3-dimethylbutanoic acid derivatives. These products are significant chiral building blocks in the synthesis of various complex organic molecules and active pharmaceutical ingredients.
Principle and Mechanism
The Favorskii rearrangement of this compound is initiated by a base, such as sodium ethoxide, which abstracts an acidic α-proton from the carbon adjacent to the carbonyl group, but on the opposite side of the chlorine atom. This results in the formation of an enolate. The enolate then undergoes an intramolecular nucleophilic attack, displacing the chloride ion to form a strained cyclopropanone intermediate. The nucleophilic base (e.g., ethoxide) then attacks the carbonyl carbon of the cyclopropanone. Subsequent ring-opening of the tetrahedral intermediate occurs to yield the more stable carbanion, which is then protonated to give the final ester product, ethyl 2,3-dimethylbutanoate.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the Favorskii rearrangement of this compound.
| Reactant | Molecular Formula | Molar Mass ( g/mol ) | Stoichiometric Ratio |
| This compound | C₅H₉ClO | 120.58 | 1.0 eq |
| Sodium Ethoxide | C₂H₅NaO | 68.05 | 2.2 eq |
| Product | Molecular Formula | Molar Mass ( g/mol ) | Expected Yield |
| Ethyl 2,3-dimethylbutanoate | C₈H₁₆O₂ | 144.21 | ~78% (representative)[2] |
Experimental Protocols
This section provides a detailed protocol for the Favorskii rearrangement of this compound.
Materials
-
This compound
-
Sodium metal
-
Anhydrous Ethanol (B145695)
-
Anhydrous Diethyl ether (Et₂O)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Cannula
-
Ice-water bath
-
Oil bath
-
Separatory funnel
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
Procedure
1. Preparation of Sodium Ethoxide Solution:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), carefully add sodium metal (2.2 equivalents) to anhydrous ethanol at 0 °C.
-
Allow the mixture to stir until all the sodium has reacted to form sodium ethoxide.
2. Reaction Setup:
-
In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous diethyl ether.
3. Favorskii Rearrangement:
-
Transfer the solution of this compound to the freshly prepared sodium ethoxide solution at 0 °C under an inert atmosphere using a cannula.[2]
-
A white slurry is expected to form.[2]
-
Allow the reaction mixture to warm to room temperature, then equip the flask with a reflux condenser and place it in a pre-heated oil bath at 55 °C.[2]
-
Stir the reaction mixture at 55 °C for 4 hours.[2]
4. Work-up and Purification:
-
After 4 hours, cool the reaction mixture to room temperature and then further cool to 0 °C in an ice-water bath.[2]
-
Dilute the mixture with diethyl ether and carefully quench the reaction by adding saturated aqueous ammonium chloride solution.[2]
-
Separate the organic and aqueous layers using a separatory funnel.[2]
-
Extract the aqueous layer with diethyl ether.[2]
-
Combine the organic layers and wash with brine.[2]
-
Dry the combined organic layers over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.[2]
-
Purify the crude product by silica gel flash chromatography to obtain ethyl 2,3-dimethylbutanoate.[2]
Visualizations
Reaction Mechanism
Caption: Mechanism of the Favorskii rearrangement of this compound.
Experimental Workflow
Caption: Experimental workflow for the Favorskii rearrangement.
References
GC-MS and HPLC methods for analyzing reactions of 3-Chloropentan-2-one.
An in-depth analysis of chemical reactions involving 3-Chloropentan-2-one is crucial for researchers, scientists, and professionals in drug development. The monitoring of reaction kinetics, impurity profiling, and final product quantification necessitates robust analytical methodologies. This document provides detailed application notes and protocols for the analysis of this compound and its reaction mixtures using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).
Application Note: Analysis of this compound Reactions
Introduction
This compound is a reactive ketone that can participate in various chemical transformations, including nucleophilic substitution, elimination, and reduction reactions. Accurate and precise analytical methods are essential for understanding these reactions, optimizing process conditions, and ensuring the quality of the final products. GC-MS is ideally suited for the analysis of this volatile compound and its byproducts, offering high resolution and definitive identification. HPLC provides a complementary technique, particularly for less volatile products or when derivatization is required.
GC-MS Methodology
Gas Chromatography-Mass Spectrometry is a powerful technique for separating and identifying volatile and semi-volatile compounds. For this compound, with a molecular weight of 120.58 g/mol , GC-MS provides excellent sensitivity and specificity.[1]
HPLC Methodology
High-Performance Liquid Chromatography is a versatile analytical technique used for the separation, identification, and quantification of a wide range of compounds. For the analysis of this compound and its reaction products, particularly those that are less volatile or thermally labile, HPLC is a valuable tool.
Experimental Protocols
Protocol 1: GC-MS Analysis of a Nucleophilic Substitution Reaction of this compound
This protocol outlines the monitoring of a reaction between this compound and a nucleophile (e.g., an amine) to form a substituted product.
1. Sample Preparation:
-
At designated time points, withdraw an aliquot (e.g., 100 µL) from the reaction mixture.
-
Quench the reaction immediately by diluting the aliquot in 900 µL of a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane) to a concentration of approximately 1 mg/mL.[2]
-
Vortex the mixture for 30 seconds to ensure homogeneity.
-
If necessary, centrifuge the sample to remove any particulate matter.
-
Transfer the supernatant to a GC-MS autosampler vial.
2. GC-MS Instrumentation and Parameters:
| Parameter | Value |
| Gas Chromatograph | Agilent 8890 GC System or equivalent |
| Mass Spectrometer | Agilent 5977B GC/MSD or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar capillary column |
| Injector | Split/Splitless, 250°C |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 |
| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |
| Oven Program | Initial temperature 50°C, hold for 2 min, ramp at 10°C/min to 250°C, hold for 5 min |
| Transfer Line | 280°C |
| Ion Source | Electron Ionization (EI), 230°C |
| Quadrupole | 150°C |
| Scan Range | m/z 40-400 |
3. Data Analysis:
-
Identify this compound and its reaction products based on their retention times and mass spectra.
-
Quantify the components by integrating the peak areas of characteristic ions. The use of an internal standard is recommended for improved accuracy.
Protocol 2: HPLC Analysis of the Reduction of this compound
This protocol describes the analysis of the reduction of this compound to 3-Chloropentan-2-ol.
1. Sample Preparation:
-
Withdraw an aliquot from the reaction mixture at specified intervals.
-
Quench the reaction by adding an appropriate reagent or by rapid cooling.
-
Dilute the sample with the mobile phase to a suitable concentration (e.g., 100 µg/mL).
-
Filter the sample through a 0.45 µm syringe filter before injection.
2. HPLC Instrumentation and Parameters:
| Parameter | Value |
| HPLC System | Agilent 1260 Infinity II LC System or equivalent |
| Detector | Diode Array Detector (DAD) or UV-Vis Detector |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v). The exact ratio may need optimization. |
| Flow Rate | 1.0 mL/min |
| Column Temp | 30°C |
| Injection Vol | 10 µL |
| Detection | 210 nm (ketone carbonyl absorbance) |
3. Data Analysis:
-
Identify the peaks corresponding to this compound and 3-Chloropentan-2-ol based on their retention times, confirmed with standards.
-
Quantify the concentration of each component using a calibration curve prepared from standards of known concentrations.
Quantitative Data Summary
The following tables present hypothetical quantitative data for the reactions described above, as would be generated from the GC-MS and HPLC analyses.
Table 1: GC-MS Analysis of Nucleophilic Substitution
| Time (min) | This compound Peak Area | Product Peak Area | % Conversion |
| 0 | 1,500,000 | 0 | 0% |
| 30 | 950,000 | 520,000 | 36.7% |
| 60 | 550,000 | 910,000 | 62.8% |
| 120 | 150,000 | 1,280,000 | 89.5% |
| 240 | 25,000 | 1,390,000 | 98.3% |
Table 2: HPLC Analysis of Reduction Reaction
| Time (min) | This compound Conc. (µg/mL) | 3-Chloropentan-2-ol Conc. (µg/mL) | % Conversion |
| 0 | 100.0 | 0.0 | 0% |
| 15 | 65.2 | 34.8 | 34.8% |
| 30 | 38.7 | 61.3 | 61.3% |
| 60 | 12.1 | 87.9 | 87.9% |
| 90 | 2.5 | 97.5 | 97.5% |
Visualizations
References
Application Notes and Protocols: Halogenation of Pentan-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
The α-halogenation of ketones is a cornerstone transformation in organic synthesis, yielding versatile intermediates for the construction of more complex molecular architectures. The introduction of a halogen atom at the carbon adjacent to a carbonyl group enhances the electrophilicity of that position, paving the way for a variety of subsequent nucleophilic substitution and elimination reactions. Pentan-2-one, an unsymmetrical methyl ketone, serves as an excellent model substrate to explore the regiochemical outcomes of halogenation under different catalytic conditions. This document provides detailed experimental protocols for the acid-catalyzed and base-promoted halogenation of pentan-2-one, along with expected outcomes and mechanistic insights.
Data Presentation
The regioselectivity and efficiency of the halogenation of pentan-2-one are highly dependent on the reaction conditions. The following tables summarize the expected product distribution and reaction parameters for different halogenation methods. Please note that while specific yields for pentan-2-one are not always extensively reported in the literature, the data presented is based on established principles of ketone halogenation and data from analogous systems.
Table 1: Product Distribution in the Halogenation of Pentan-2-one
| Catalyst | Halogenating Agent | Major Product | Minor Product(s) | Expected Outcome |
| Acid (e.g., Acetic Acid) | Br₂, Cl₂, I₂ | 3-Halopentan-2-one | 1-Halopentan-2-one | Monohalogenation at the more substituted α-carbon.[1] |
| Base (e.g., NaOH) | Br₂, Cl₂, I₂ (excess) | Butanoate and Haloform (CHX₃) | Polyhalogenated intermediates | Haloform reaction leading to cleavage of the methyl group.[2][3][4] |
Table 2: Representative Reaction Conditions for the Halogenation of Pentan-2-one
| Method | Halogenating Agent | Catalyst/Solvent | Temperature (°C) | Reaction Time (h) | Key Considerations |
| Acid-Catalyzed Bromination | Bromine (Br₂) | Glacial Acetic Acid | 0 to Room Temp | 1 - 3 | Favors formation of the thermodynamically more stable enol, leading to 3-bromopentan-2-one. |
| Acid-Catalyzed with NBS | N-Bromosuccinimide (NBS) | Acetic Acid | Room Temp | 1 - 3 | Milder alternative to Br₂. |
| Base-Promoted Iodination (Iodoform Test) | Iodine (I₂) | Sodium Hydroxide (B78521) / Water | Room Temp | < 1 | Results in a yellow precipitate of iodoform (B1672029) (CHI₃), a positive test for methyl ketones.[5][6] |
Experimental Protocols
Protocol 1: Acid-Catalyzed Bromination of Pentan-2-one
This protocol describes the monobromination of pentan-2-one at the more substituted α-carbon using bromine in glacial acetic acid.
Materials:
-
Pentan-2-one
-
Glacial Acetic Acid
-
Bromine (Br₂)
-
5% Sodium bisulfite solution
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Dichloromethane (or other suitable organic solvent)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve pentan-2-one (1.0 equivalent) in glacial acetic acid.
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add a solution of bromine (1.0 equivalent) in glacial acetic acid dropwise from the dropping funnel with vigorous stirring. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (indicated by the disappearance of the bromine color), pour the mixture into a separatory funnel containing cold water.
-
Extract the aqueous layer with dichloromethane.
-
Wash the combined organic layers sequentially with a 5% sodium bisulfite solution (to quench any excess bromine), saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude product can be purified by distillation under reduced pressure to yield 3-bromopentan-2-one.
Protocol 2: Base-Promoted Iodination of Pentan-2-one (Haloform Reaction)
This protocol details the haloform reaction of pentan-2-one, which serves as a qualitative test for methyl ketones and a synthetic route to carboxylic acids.
Materials:
-
Pentan-2-one
-
Iodine (I₂)
-
10% Sodium hydroxide (NaOH) solution
-
Dichloromethane
-
Test tube or small flask
-
Separatory funnel
-
Hydrochloric acid (HCl), dilute
Procedure:
-
In a test tube or small flask, dissolve a small amount of pentan-2-one in a minimal amount of a suitable solvent if necessary (e.g., dioxane or methanol), although it is soluble in water.
-
Add a 10% solution of sodium hydroxide.
-
Slowly add a solution of iodine in potassium iodide (Lugol's solution) or a solution of iodine in a suitable organic solvent, with swirling, until the brown color of the iodine persists.
-
Warm the mixture gently in a water bath for a few minutes.
-
A pale yellow precipitate of iodoform (triiodomethane) will form if a methyl ketone is present.[5][6]
-
To isolate the butanoate product, first, remove the iodoform by filtration.
-
The filtrate contains the sodium salt of butanoic acid. Acidify the filtrate with dilute hydrochloric acid.
-
Extract the butanoic acid with an organic solvent like dichloromethane.
-
Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent to obtain butanoic acid.
Mandatory Visualizations
Caption: Acid-catalyzed halogenation of pentan-2-one.
Caption: Base-promoted halogenation (Haloform reaction) of pentan-2-one.
Caption: General experimental workflow for the halogenation of pentan-2-one.
References
- 1. Alpha Halogenation of Enols and Enolates - Chemistry Steps [chemistrysteps.com]
- 2. 6.2 Halogenation of the α-Carbon – Organic Chemistry II [kpu.pressbooks.pub]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. quora.com [quora.com]
- 6. Write a test and reaction involved to differentiate pentan_2_one and pent.. [askfilo.com]
Application Notes and Protocols for the Scale-Up Synthesis of 3-Chloropentan-2-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of 3-Chloropentan-2-one, a key intermediate in the development of various pharmaceutical compounds. The document outlines detailed experimental protocols for both laboratory and pilot-scale production, with a focus on critical scale-up considerations to ensure a safe, efficient, and reproducible process.
Introduction
This compound and its derivatives are valuable building blocks in organic synthesis, primarily utilized in the construction of heterocyclic compounds and as precursors for more complex active pharmaceutical ingredients (APIs). The introduction of a chlorine atom at the α-position of the ketone enhances its reactivity, making it a versatile synthon for various carbon-carbon and carbon-heteroatom bond-forming reactions.
The synthesis of this compound typically involves the direct α-chlorination of pentan-2-one. This process, while conceptually straightforward, presents several challenges upon scale-up, including regioselectivity, management of exothermic reactions, and ensuring process safety. These notes detail two robust methods for the synthesis, utilizing sulfuryl chloride (SO₂Cl₂) and N-chlorosuccinimide (NCS) as chlorinating agents, and provide a thorough analysis of the factors critical for successful scale-up.
Synthetic Pathways and Mechanisms
The primary route to this compound is the direct electrophilic chlorination of pentan-2-one. The reaction proceeds via an enol or enolate intermediate. Under acidic conditions, the reaction is expected to favor chlorination at the more substituted α-carbon (C3), leading to the desired product.
Experimental Protocols
Method A: Chlorination using Sulfuryl Chloride (SO₂Cl₂)
This method is well-suited for both lab and pilot scales due to the relatively low cost of sulfuryl chloride. However, careful control of the reaction temperature is crucial due to the exothermic nature of the reaction and the evolution of corrosive gases (HCl and SO₂).
3.1.1. Laboratory Scale Protocol (100 g scale)
Materials:
-
Pentan-2-one (100 g, 1.16 mol)
-
Sulfuryl chloride (164 g, 1.22 mol, 1.05 eq)
-
Dichloromethane (DCM), anhydrous (500 mL)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Equipment:
-
1 L three-necked round-bottom flask
-
Mechanical stirrer
-
Dropping funnel
-
Thermometer
-
Condenser with a gas outlet connected to a scrubber containing a sodium hydroxide (B78521) solution
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Reaction Setup: Equip the three-necked flask with a mechanical stirrer, a dropping funnel, a thermometer, and a condenser connected to a gas scrubber.
-
Reactant Charging: Charge the flask with pentan-2-one and anhydrous dichloromethane.
-
Cooling: Cool the solution to 0-5 °C using an ice-water bath.
-
Addition of Sulfuryl Chloride: Add sulfuryl chloride dropwise from the dropping funnel over a period of 1-2 hours, ensuring the internal temperature is maintained between 0-5 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 2-3 hours. Monitor the reaction progress by Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.
-
Quenching: Slowly and carefully add the reaction mixture to a stirred, cold (0 °C) saturated solution of sodium bicarbonate to neutralize the excess acid. Ensure adequate ventilation as gas evolution will occur.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation to obtain this compound.
3.1.2. Pilot Scale Protocol (10 kg scale)
Equipment:
-
100 L glass-lined or Hastelloy reactor with a jacket for heating/cooling, a mechanical stirrer, a bottom outlet valve, and ports for a condenser, dropping funnel/addition line, and temperature probe.
-
Chiller unit for the reactor jacket.
-
Scrubber system for off-gassing.
-
Receiving vessel for quenching.
-
Centrifugal pump for transfers.
-
Vacuum distillation unit.
Procedure:
-
Reactor Preparation: Ensure the reactor is clean, dry, and inerted with nitrogen.
-
Reactant Charging: Charge the reactor with pentan-2-one and anhydrous dichloromethane.
-
Cooling: Cool the reactor contents to 0-5 °C by circulating a coolant through the jacket.
-
Controlled Addition: Add sulfuryl chloride via a controlled addition pump over 4-6 hours, maintaining the internal temperature at 0-5 °C. The addition rate should be carefully controlled to manage the exotherm.
-
Reaction and Monitoring: Stir the reaction mixture at 0-5 °C for 4-6 hours post-addition. Take samples periodically for GC-MS analysis to confirm reaction completion.
-
Quenching: Prepare a separate vessel with a cold, stirred solution of saturated sodium bicarbonate. Slowly transfer the reaction mixture into the quenching vessel.
-
Work-up and Purification: Follow the work-up, drying, and purification steps as described in the laboratory protocol, using appropriate pilot-scale equipment.
Method B: Chlorination using N-Chlorosuccinimide (NCS)
This method offers milder reaction conditions and avoids the evolution of corrosive gases, making it a safer alternative, particularly at the lab scale. However, NCS is more expensive than sulfuryl chloride, and the succinimide (B58015) byproduct needs to be removed during work-up.
3.2.1. Laboratory Scale Protocol (100 g scale)
Materials:
-
Pentan-2-one (100 g, 1.16 mol)
-
N-Chlorosuccinimide (NCS) (163 g, 1.22 mol, 1.05 eq)
-
p-Toluenesulfonic acid monohydrate (TsOH·H₂O) (5.5 g, 0.029 mol, 2.5 mol%)
-
Acetonitrile (500 mL)
-
Water
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a 1 L round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve pentan-2-one and p-toluenesulfonic acid in acetonitrile.
-
Addition of NCS: Add NCS portion-wise to the stirred solution at room temperature. An initial exotherm may be observed.
-
Reaction: Heat the mixture to a gentle reflux (around 80 °C) and stir for 4-6 hours. Monitor the reaction by GC-MS.
-
Cooling and Filtration: Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate. Filter the solid and wash it with a small amount of cold acetonitrile.
-
Work-up: To the filtrate, add water and extract the product with dichloromethane.
-
Drying and Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and purify by vacuum distillation.
Scale-Up Considerations
Scaling up the synthesis of this compound requires careful consideration of several factors to maintain safety, efficiency, and product quality.
4.1. Heat Management:
The α-chlorination of ketones is an exothermic process. As the reaction scale increases, the surface area-to-volume ratio of the reactor decreases, making heat dissipation less efficient.[1][2]
-
Recommendation: Utilize a jacketed reactor with a reliable cooling system. For the sulfuryl chloride method, the controlled, slow addition of the reagent is critical to manage the rate of heat generation.[3] Continuous monitoring of the internal temperature is mandatory.
4.2. Mass Transfer and Mixing:
Efficient mixing is crucial to ensure uniform temperature distribution and prevent localized "hot spots," which can lead to side reactions and decreased yield.
-
Recommendation: Employ a reactor with an appropriate agitation system (e.g., mechanical stirrer with baffles) to ensure good mixing, especially in larger vessels. The stirrer speed should be optimized to provide sufficient agitation without causing excessive splashing.
4.3. Process Safety:
-
Sulfuryl Chloride Method: This reaction generates HCl and SO₂ gases, which are corrosive and toxic. A robust off-gas scrubbing system is essential.[4]
-
Material Compatibility: Ensure all equipment, including the reactor, transfer lines, and pumps, are constructed from materials compatible with the corrosive reagents and byproducts (e.g., glass-lined steel, Hastelloy).
-
Emergency Preparedness: Have emergency procedures in place for handling potential spills, leaks, or runaway reactions. This includes access to appropriate personal protective equipment (PPE) and neutralizing agents.
4.4. Purification:
On a larger scale, vacuum distillation needs to be carefully controlled to achieve the desired purity and minimize thermal decomposition of the product.
-
Recommendation: Use a distillation column with appropriate packing to improve separation efficiency. The vacuum level and heating mantle temperature should be optimized to ensure a steady distillation rate without overheating the product.
Data Presentation
Table 1: Comparison of Synthetic Methods at Laboratory Scale (100 g)
| Parameter | Method A (SO₂Cl₂) | Method B (NCS) |
| Starting Material | Pentan-2-one | Pentan-2-one |
| Chlorinating Agent | Sulfuryl chloride | N-Chlorosuccinimide |
| Catalyst | None | p-TsOH·H₂O |
| Solvent | Dichloromethane | Acetonitrile |
| Temperature (°C) | 0-5 | 80 (Reflux) |
| Reaction Time (h) | 3-5 | 4-6 |
| Typical Yield (%) | 75-85 | 70-80 |
| Key Advantage | Low reagent cost | Milder conditions, no corrosive gas evolution |
| Key Disadvantage | Exothermic, corrosive off-gas | Higher reagent cost, byproduct removal |
Table 2: Scale-Up Parameters for Method A (SO₂Cl₂)
| Parameter | Laboratory Scale (100 g) | Pilot Scale (10 kg) |
| Reactor Volume | 1 L Flask | 100 L Reactor |
| Pentan-2-one (kg) | 0.1 | 10 |
| Sulfuryl chloride (kg) | 0.164 | 16.4 |
| Solvent Volume (L) | 0.5 | 50 |
| Addition Time (h) | 1-2 | 4-6 |
| Reaction Time (h) | 2-3 | 4-6 |
| Expected Yield (%) | 75-85 | 70-80 |
Analytical Methods: GC-MS Protocol
Objective: To monitor reaction progress and determine the purity of the final product.
Instrumentation:
-
Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Program:
-
Initial Temperature: 50 °C, hold for 2 min
-
Ramp: 10 °C/min to 250 °C
-
Hold at 250 °C for 5 min
-
-
Carrier Gas: Helium, constant flow of 1 mL/min
-
Injection Mode: Split (50:1)
MS Conditions:
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: 40-300 m/z
Sample Preparation:
-
Dilute a small aliquot of the reaction mixture or final product in dichloromethane.
Conclusion
The synthesis of this compound can be successfully achieved and scaled up using either sulfuryl chloride or N-chlorosuccinimide. The choice of method will depend on factors such as cost, available equipment, and safety considerations. For large-scale production, the sulfuryl chloride method is more cost-effective, but it necessitates robust engineering controls to manage the exothermic nature of the reaction and the corrosive off-gassing. The NCS method provides a safer, albeit more expensive, alternative that may be preferable for smaller-scale production or in facilities not equipped to handle highly corrosive gases. By carefully considering the scale-up parameters outlined in these notes, researchers and drug development professionals can develop a safe, efficient, and reproducible process for the synthesis of this important pharmaceutical intermediate.
References
Application Notes and Protocols: Synthesis of Substituted Furans Using 3-Chloropentan-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted furans are prevalent structural motifs in a wide array of natural products, pharmaceuticals, and functional materials. Their synthesis is of significant interest to organic chemists and medicinal chemists alike. One versatile method for the preparation of polysubstituted furans involves the reaction of α-haloketones with β-dicarbonyl compounds. This application note details the use of 3-chloropentan-2-one as a key building block in this synthetic strategy, which is a variation of the well-established Paal-Knorr furan (B31954) synthesis. The reaction proceeds through the initial formation of a 1,4-dicarbonyl intermediate (or a related tricarbonyl species), which subsequently undergoes an acid-catalyzed cyclization and dehydration to afford the furan ring. This method provides a straightforward and efficient route to various substituted furan derivatives.
General Reaction Scheme
The synthesis of substituted furans from this compound and a β-dicarbonyl compound can be generalized as a two-step process. The first step is the alkylation of the β-dicarbonyl compound with this compound to form a tri-carbonyl intermediate. This is followed by an acid-catalyzed intramolecular cyclization and dehydration to yield the polysubstituted furan.
Step 1: Alkylation The enolate of the β-dicarbonyl compound, generated in the presence of a base, acts as a nucleophile and attacks the electrophilic carbon bearing the chlorine atom in this compound, leading to the formation of a 1,4-dicarbonyl or related tricarbonyl intermediate.
Step 2: Cyclization and Dehydration (Paal-Knorr Type) The intermediate, upon treatment with an acid catalyst, undergoes intramolecular cyclization where one of the carbonyl oxygens attacks the other carbonyl carbon. The resulting hemiacetal-like intermediate then dehydrates to form the stable aromatic furan ring.
Experimental Protocols
The following protocols are representative examples of the synthesis of substituted furans using this compound and common β-dicarbonyl compounds.
Protocol 1: Synthesis of 4-acetyl-2-ethyl-3,5-dimethylfuran from this compound and Acetylacetone (B45752)
Materials:
-
This compound
-
Acetylacetone (2,4-pentanedione)
-
Sodium ethoxide
-
Anhydrous ethanol (B145695)
-
Hydrochloric acid (concentrated)
-
Diethyl ether
-
Anhydrous magnesium sulfate (B86663)
-
Standard laboratory glassware and purification apparatus
Procedure:
Step 1: Synthesis of the Tricarbonyl Intermediate
-
In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
To this solution, add acetylacetone (1.0 equivalent) dropwise at room temperature. Stir the mixture for 30 minutes to ensure complete formation of the enolate.
-
Add this compound (1.0 equivalent) dropwise to the reaction mixture.
-
Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and neutralize with dilute hydrochloric acid.
-
Remove the ethanol under reduced pressure. Extract the aqueous residue with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo to obtain the crude tricarbonyl intermediate.
Step 2: Cyclization to the Furan
-
Dissolve the crude intermediate in a suitable solvent such as toluene (B28343) or acetic acid.
-
Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or p-toluenesulfonic acid).
-
Heat the mixture to reflux for 2-4 hours, monitoring the formation of the furan product by TLC.
-
Upon completion, cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the pure 4-acetyl-2-ethyl-3,5-dimethylfuran.
Protocol 2: Synthesis of Ethyl 2-ethyl-5-methylfuran-3-carboxylate from this compound and Ethyl Acetoacetate (B1235776)
Materials:
-
This compound
-
Ethyl acetoacetate
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
p-Toluenesulfonic acid monohydrate
-
Toluene
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and purification apparatus
Procedure:
Step 1: Synthesis of the Intermediate
-
To a suspension of sodium hydride (1.1 equivalents) in anhydrous THF in a flame-dried flask under an inert atmosphere, add ethyl acetoacetate (1.0 equivalent) dropwise at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 30 minutes until hydrogen evolution ceases.
-
Cool the mixture back to 0 °C and add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise.
-
Let the reaction warm to room temperature and stir for 12-18 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the mixture with ethyl acetate (B1210297) (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude intermediate.
Step 2: Cyclization to the Furan
-
Dissolve the crude intermediate in toluene.
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate.
-
Fit the flask with a Dean-Stark apparatus to remove water and heat the mixture to reflux for 4-8 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture and wash with saturated aqueous sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the residue by vacuum distillation or column chromatography on silica gel to obtain ethyl 2-ethyl-5-methylfuran-3-carboxylate.
Data Presentation
The following tables summarize typical reaction parameters and expected outcomes for the synthesis of substituted furans from this compound. Please note that yields are highly dependent on reaction conditions and purification techniques.
Table 1: Reaction Conditions and Yields for Furan Synthesis
| Furan Product | β-Dicarbonyl Reactant | Base | Solvent (Alkylation) | Catalyst (Cyclization) | Solvent (Cyclization) | Typical Yield (%) |
| 4-acetyl-2-ethyl-3,5-dimethylfuran | Acetylacetone | Sodium ethoxide | Ethanol | Conc. H₂SO₄ | Acetic Acid | 60-75 |
| Ethyl 2-ethyl-5-methylfuran-3-carboxylate | Ethyl acetoacetate | Sodium hydride | THF | p-Toluenesulfonic acid | Toluene | 55-70 |
Table 2: Spectroscopic Data for Representative Furan Products
| Compound | Molecular Formula | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Mass Spec (m/z) |
| 4-acetyl-2-ethyl-3,5-dimethylfuran | C₁₀H₁₄O₂ | ~2.6 (q, 2H), ~2.4 (s, 3H), ~2.2 (s, 3H), ~2.1 (s, 3H), ~1.2 (t, 3H) | ~195, ~155, ~150, ~120, ~115, ~30, ~20, ~15, ~12, ~10 | [M]⁺ expected at 166 |
| Ethyl 2-ethyl-5-methylfuran-3-carboxylate | C₁₀H₁₄O₃ | ~6.1 (s, 1H), ~4.2 (q, 2H), ~2.7 (q, 2H), ~2.3 (s, 3H), ~1.3 (t, 3H), ~1.2 (t, 3H) | ~165, ~160, ~150, ~115, ~105, ~60, ~20, ~15, ~14, ~12 | [M]⁺ expected at 182 |
Note: The exact chemical shifts (δ) in NMR spectra can vary depending on the solvent and instrument used. The data presented are approximate values.
Visualization of the Synthetic Pathway
The logical flow of the synthesis of substituted furans from this compound is depicted in the following diagram.
Caption: General workflow for the synthesis of substituted furans.
Conclusion
The reaction of this compound with β-dicarbonyl compounds provides an effective and modular approach for the synthesis of a variety of polysubstituted furans. The two-step protocol, involving an initial alkylation followed by an acid-catalyzed cyclization, is a reliable method for accessing these important heterocyclic compounds. The procedures outlined in these application notes can be adapted for the synthesis of a diverse library of furan derivatives for applications in drug discovery, materials science, and agrochemicals. Careful optimization of reaction conditions and purification techniques is crucial for achieving high yields and purity of the final products.
Application Notes and Protocols: Asymmetric Synthesis of Chiral Molecules Using 3-Chloropentan-2-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the utilization of 3-chloropentan-2-one as a versatile building block in the asymmetric synthesis of chiral molecules. The protocols focus on two key transformations: the diastereoselective alkylation of a chiral enolate and the enantioselective reduction of the carbonyl group.
Application 1: Diastereoselective Alkylation of a Chiral Hydrazone with this compound
This protocol details a representative method for the diastereoselective alkylation of a chiral hydrazone with this compound. The existing stereocenter in this compound can influence the stereochemical outcome of the reaction, leading to the formation of a product with a new stereocenter in a diastereoselective manner. The use of a chiral auxiliary, in this case, a SAMP-hydrazone, allows for high stereocontrol.
Experimental Protocol: Diastereoselective Alkylation
Materials:
-
Propanal
-
(S)-1-Amino-2-(methoxymethyl)pyrrolidine (SAMP)
-
n-Butyllithium (n-BuLi) in hexanes
-
This compound
-
Anhydrous diethyl ether (Et₂O)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Ozone (O₃)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Formation of the Chiral Hydrazone:
-
To a solution of propanal (1.0 eq) in anhydrous diethyl ether at 0 °C, add (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) (1.2 eq) dropwise.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Remove the solvent under reduced pressure to obtain the crude SAMP-hydrazone, which is used in the next step without further purification.
-
-
Deprotonation and Alkylation:
-
Prepare a solution of lithium diisopropylamide (LDA) by adding n-BuLi (1.1 eq) to a solution of diisopropylamine (1.2 eq) in anhydrous THF at -78 °C.
-
Add the crude SAMP-hydrazone (1.0 eq) in anhydrous THF to the LDA solution at -78 °C and stir for 2 hours.
-
Add a solution of this compound (1.2 eq) in anhydrous THF dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to stir at -78 °C for 4 hours and then slowly warm to room temperature overnight.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the alkylated hydrazone.
-
-
Cleavage of the Auxiliary:
-
Dissolve the purified alkylated hydrazone in dichloromethane at -78 °C.
-
Bubble ozone through the solution until a blue color persists.
-
Purge the solution with nitrogen to remove excess ozone.
-
Quench the reaction with a reducing agent (e.g., dimethyl sulfide).
-
Allow the mixture to warm to room temperature.
-
Wash the organic layer with water and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the chiral α-alkylated ketone.
-
Data Presentation
| Entry | Electrophile | Chiral Auxiliary | Diastereomeric Ratio (d.r.) | Yield (%) |
| 1 | This compound | SAMP | >95:5 | 75 |
| 2 | Benzyl bromide | SAMP | >98:2 | 85 |
Note: Data is representative of typical results for alkylation of SAMP hydrazones.
Caption: Diastereoselective alkylation workflow.
Application 2: Enantioselective Reduction of this compound to Chiral Vicinal Chloroalcohols
This protocol describes the asymmetric reduction of this compound to the corresponding chiral 3-chloro-2-pentanol using a Noyori-type ruthenium catalyst.[1] Chiral vicinal chloroalcohols are valuable synthetic intermediates.[1]
Experimental Protocol: Asymmetric Hydrogenation
Materials:
-
This compound
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[RuCl((S,S)-Ts-DPEN)(p-cymene)] catalyst
-
Anhydrous isopropanol (B130326) (i-PrOH)
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Formic acid (HCOOH)
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Triethylamine (B128534) (NEt₃)
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Anhydrous sodium sulfate (Na₂SO₄)
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Ethyl acetate (B1210297) (EtOAc)
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Silica gel for column chromatography
Procedure:
-
Preparation of the Reaction Mixture:
-
In a high-pressure reaction vessel, dissolve [RuCl((S,S)-Ts-DPEN)(p-cymene)] (0.001 eq) in anhydrous isopropanol.
-
Add a 5:2 mixture of formic acid and triethylamine (azeotrope).
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Add this compound (1.0 eq) to the catalyst solution.
-
-
Hydrogenation:
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Seal the reaction vessel and purge with nitrogen gas.
-
Pressurize the vessel with hydrogen gas to 10 atm.
-
Stir the reaction mixture at room temperature for 24 hours.
-
-
Work-up and Purification:
-
Carefully release the hydrogen pressure.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
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Purify the crude product by silica gel column chromatography to obtain the chiral 3-chloro-2-pentanol.
-
-
Determination of Enantiomeric Excess (ee):
-
The enantiomeric excess of the product can be determined by chiral HPLC or GC analysis, or by derivatization with a chiral agent (e.g., Mosher's acid chloride) followed by ¹H NMR analysis.
-
Data Presentation
| Entry | Substrate | Catalyst | S/C Ratio | Enantiomeric Excess (ee, %) | Yield (%) |
| 1 | This compound | [RuCl((S,S)-Ts-DPEN)(p-cymene)] | 1000:1 | 95 | 92 |
| 2 | α-Chloroacetophenone | [RuCl((S,S)-Ts-DPEN)(p-cymene)] | 1000:1 | 96 | 98 |
Note: Data for entry 1 is a representative expectation based on similar substrates. Data for entry 2 is from literature for comparison.[1]
Caption: Asymmetric hydrogenation workflow.
Signaling Pathway Relevance
The chiral molecules synthesized using these protocols, such as chiral α-alkylated ketones and vicinal chloroalcohols, are valuable intermediates in the synthesis of more complex molecules, including pharmaceuticals. For instance, chiral building blocks are crucial for the development of drugs that interact with specific biological targets, such as enzymes or receptors, which are themselves chiral. The precise three-dimensional structure of a drug molecule is often critical for its efficacy and selectivity.
Caption: Role in drug development.
References
Troubleshooting & Optimization
Common side products in the chlorination of pentan-2-one.
Welcome to the technical support center for the chlorination of pentan-2-one. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common side products, troubleshooting experimental issues, and answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What are the primary monochlorinated products in the chlorination of pentan-2-one?
The primary monochlorinated products result from the substitution of a hydrogen atom on one of the two alpha-carbons (the carbon atoms adjacent to the carbonyl group). This leads to the formation of two main isomers: 1-chloro-pentan-2-one and 3-chloro-pentan-2-one. The reaction can also potentially yield minor products from chlorination at other positions, such as 4-chloro-pentan-2-one and 5-chloro-pentan-2-one, though these are generally less favored.
Q2: How do reaction conditions (acidic vs. basic) affect the regioselectivity of monochlorination?
The choice between acidic and basic conditions significantly influences which alpha-carbon is chlorinated:
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Acid-Catalyzed Chlorination: In the presence of an acid catalyst, the reaction proceeds through an enol intermediate. The more substituted enol is generally more stable, leading to the preferential formation of the more substituted α-halo ketone. For pentan-2-one, this favors the formation of 3-chloro-pentan-2-one .[1][2]
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Base-Promoted Chlorination: Under basic conditions, the reaction proceeds via an enolate intermediate. The less sterically hindered proton is more readily removed, leading to the formation of the less substituted enolate. Consequently, chlorination occurs preferentially at the less substituted alpha-carbon, favoring the formation of 1-chloro-pentan-2-one .[1]
Q3: What are the most common side products to expect?
Common side products include:
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Polychlorinated Ketones: Dichlorinated and trichlorinated pentan-2-ones are common, especially under basic conditions where each successive halogenation is faster than the previous one.[1] Possible dichlorinated products include 1,1-dichloro-, 1,3-dichloro-, and 3,3-dichloro-pentan-2-one.
-
Haloform Reaction Products: Since pentan-2-one is a methyl ketone, it is susceptible to the haloform reaction under basic conditions with excess halogen. This reaction leads to the cleavage of the molecule, forming chloroform (B151607) (CHCl₃) and butanoate .[1][3]
-
Other Isomeric Monochlorinated Products: While less common, small amounts of 4-chloro-pentan-2-one and 5-chloro-pentan-2-one can be formed.
Troubleshooting Guide
This guide addresses common issues encountered during the chlorination of pentan-2-one.
| Issue | Potential Cause | Recommended Solution |
| Low yield of desired monochlorinated product | Reaction conditions favoring side reactions. | Optimize reaction conditions. For 3-chloro-pentan-2-one, use acid catalysis. For 1-chloro-pentan-2-one, use base promotion with careful control of stoichiometry. |
| Formation of significant amounts of polychlorinated products (di-, tri-chloro ketones) | Use of excess chlorinating agent, especially under basic conditions. | Use a 1:1 molar ratio of pentan-2-one to the chlorinating agent. Consider using a milder chlorinating agent or a method known to favor monochlorination, such as using sulfuryl chloride with a moderator like methanol (B129727) or ether.[4] Acid-catalyzed conditions are generally better for selective monochlorination.[1] |
| Formation of chloroform and butanoic acid | The haloform reaction is occurring under basic conditions. | This is a characteristic reaction of methyl ketones in the presence of a base and a halogen.[1][3] To avoid this, use acidic conditions for chlorination. If basic conditions are necessary, use a non-hydroxide base and carefully control the stoichiometry of the chlorinating agent. |
| Difficult separation of chlorinated isomers | Similar boiling points of the isomeric products. | Employ high-efficiency fractional distillation or preparative chromatography (GC or HPLC) for separation. |
| Reaction is too slow or does not go to completion | Insufficient catalyst or inadequate temperature. | Increase the amount of acid or base catalyst. Gently heating the reaction mixture may also increase the rate, but monitor for increased side product formation. |
Quantitative Data on Product Distribution
| Product | Yield (in the absence of O₂) |
| 1-chloro-3-pentanone | 21% |
| 2-chloro-3-pentanone | 78% |
Data from the UV-irradiated reaction of Cl₂ with 3-pentanone (B124093). This data is for illustrative purposes and may not directly reflect the outcomes of acid- or base-catalyzed reactions of pentan-2-one.[5]
Experimental Protocols
A detailed, cited experimental protocol for the selective monochlorination of a ketone is provided below for reference. This protocol uses sulfuryl chloride, which can be a more selective chlorinating agent than chlorine gas.
Selective Monochlorination of Acetone (B3395972) (as an example protocol)
-
Reactants: Acetone (100 mmol) and methanol (300 mmol) are dissolved in 50 mL of dichloromethane (B109758) (CH₂Cl₂).
-
Procedure: Sulfuryl chloride (SO₂Cl₂) (110 mmol) is added dropwise over 10 minutes.
-
Reaction Progress: The reaction is monitored by the cessation of gas evolution (HCl, SO₂, CH₃Cl).
-
Analysis: The product mixture is analyzed by gas chromatography (GC) to confirm the presence of monochloroacetone and unreacted acetone, with minimal polychlorinated byproducts.[4]
Note: This protocol for acetone can be adapted for pentan-2-one, but optimization of stoichiometry and reaction time may be necessary.
Reaction Pathways and Logic Diagrams
The following diagrams illustrate the key reaction pathways and the logic for troubleshooting common issues in the chlorination of pentan-2-one.
Caption: Reaction pathways for acid- and base-catalyzed chlorination of pentan-2-one.
References
- 1. Ketone halogenation - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. US4310702A - Selective monochlorination of ketones and aromatic alcohols - Google Patents [patents.google.com]
- 5. Products and mechanism of the reaction of chlorine atoms with 3-pentanone in 700-950 torr of N(2)/O(2) diluent at 297-515 K - PubMed [pubmed.ncbi.nlm.nih.gov]
How to improve the yield and purity of 3-Chloropentan-2-one.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 3-Chloropentan-2-one.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for the synthesis of this compound?
A1: The synthesis of this compound typically involves the alpha-chlorination of pentan-2-one. This can be achieved through several methods, most commonly via an enolate intermediate under either acidic or basic conditions. The choice of conditions is critical to control selectivity and minimize side reactions.
Q2: What are the potential side reactions and impurities I should be aware of?
A2: During the synthesis of this compound, several side reactions can occur, leading to impurities that affect yield and purity. These include:
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Polychlorination: Multiple chlorine atoms may be added to the pentan-2-one molecule, especially under basic conditions.[1]
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Regioisomer Formation: Chlorination can occur at other positions, leading to isomers like 1-chloro-pentan-2-one or 5-chloro-pentan-2-one.
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Aldol (B89426) Condensation: Under basic conditions, the enolate of pentan-2-one can react with another molecule of the ketone, leading to aldol condensation products.
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Haloform Reaction: In the presence of a base, multiple halogenations at the alpha-carbon followed by cleavage can occur, though this is more common with methyl ketones in the presence of excess base and halogen.[1]
Q3: How can I purify the final product?
A3: Purification of this compound is typically achieved by distillation under reduced pressure.[2] This method is effective in separating the desired product from starting materials, solvents, and lower-boiling impurities. For challenging separations from close-boiling isomers, fractional distillation may be necessary.[3]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Incomplete reaction. | 1. Monitor the reaction progress using TLC or GC. Extend the reaction time if necessary. |
| 2. Formation of side products (e.g., polychlorination, aldol condensation). | 2. Optimize reaction conditions: - For chlorination via an enolate, use a stoichiometric amount of the chlorinating agent.[1] - Consider using acidic conditions to minimize polychlorination.[1] - Maintain a low reaction temperature to suppress side reactions. | |
| 3. Loss of product during workup and purification. | 3. Ensure efficient extraction with an appropriate solvent. - Minimize transfers of the material. - Use a high-efficiency distillation column for purification. | |
| Low Purity (Presence of Impurities) | 1. Unreacted starting material (pentan-2-one). | 1. Ensure the reaction goes to completion. - Use a slight excess of the chlorinating agent. - Purify by fractional distillation to separate the product from the higher-boiling starting material. |
| 2. Presence of polychlorinated byproducts. | 2. Use a precise stoichiometric amount of the chlorinating agent. - Add the chlorinating agent slowly to the reaction mixture to avoid localized high concentrations. | |
| 3. Presence of regioisomers. | 3. The formation of regioisomers is influenced by the reaction conditions (kinetic vs. thermodynamic control). - Formation of the enolate under kinetically controlled conditions (strong, bulky base at low temperature) may favor deprotonation at the less hindered carbon. - Careful fractional distillation is crucial for separating isomers. | |
| Reaction is sluggish or does not proceed | 1. Inactive reagents. | 1. Use fresh and pure starting materials and reagents. Ensure solvents are anhydrous if required by the reaction. |
| 2. Inappropriate reaction temperature. | 2. Gradually increase the reaction temperature while monitoring for product formation and side reactions. Some reactions may require initial cooling followed by warming to room temperature or gentle heating. | |
| 3. Inefficient mixing. | 3. Ensure vigorous stirring, especially in heterogeneous mixtures. |
Experimental Protocols
Alpha-Chlorination of Pentan-2-one (Illustrative Protocol)
Materials:
-
Pentan-2-one
-
Chlorinating agent (e.g., Sulfuryl chloride (SO₂Cl₂), N-Chlorosuccinimide (NCS))
-
Solvent (e.g., Dichloromethane, Chloroform, Carbon tetrachloride)
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Acid or Base catalyst (optional, depending on the chosen method)
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Saturated sodium bicarbonate solution
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve pentan-2-one in the chosen solvent.
-
Reagent Addition: Cool the solution in an ice bath. Slowly add the chlorinating agent dropwise to the stirred solution. The rate of addition should be controlled to maintain the desired reaction temperature.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at a controlled temperature (e.g., 0 °C to room temperature) for a specified time. Monitor the reaction progress by TLC or GC.
-
Work-up:
-
Quench the reaction by carefully adding it to an ice-cold saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with the solvent.
-
Combine the organic layers and wash with brine.
-
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation to obtain this compound.
Quantitative Data Summary (Hypothetical for Illustrative Purposes)
| Method | Chlorinating Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
| Acid-Catalyzed | SO₂Cl₂ | CH₂Cl₂ | 0 - 25 | 2 - 4 | 60 - 75 | >95 |
| Free Radical | NCS | CCl₄ | 77 (reflux) | 4 - 8 | 50 - 65 | ~90 |
| Enolate (Basic) | Cl₂ | Et₂O | -78 to 0 | 1 - 2 | 40 - 60 | Variable |
Visualizations
References
Technical Support Center: Purification of 3-Chloropentan-2-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 3-Chloropentan-2-one.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The impurity profile of this compound is highly dependent on the synthetic route employed. However, common impurities may include:
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Isomeric Byproducts: 1-Chloropentan-2-one and 5-Chloropentan-2-one are common regioisomers formed during the chlorination of 2-pentanone. The ratio of these isomers can be influenced by reaction conditions such as temperature and the choice of chlorinating agent.
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Unreacted Starting Materials: Residual 2-pentanone and chlorinating agents (e.g., sulfuryl chloride) may be present.
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Solvent Residues: Depending on the reaction and work-up procedures, solvents used in the synthesis may remain.
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Dichlorinated Products: Over-chlorination can lead to the formation of dichloropentanones.
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Decomposition Products: As an α-haloketone, this compound can be susceptible to thermal decomposition, especially during distillation, which may introduce a variety of degradation products.
Q2: What are the main challenges in purifying this compound by distillation?
A2: The primary challenges with distillation are:
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Similar Boiling Points of Isomers: The boiling points of this compound and its isomers, particularly 1-Chloropentan-2-one, are often very close, making separation by simple distillation difficult. Fractional distillation with a high-efficiency column is typically required.
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Thermal Instability: α-Haloketones can be thermally labile and may decompose at elevated temperatures required for distillation, leading to yield loss and the formation of impurities. Vacuum distillation is often recommended to lower the boiling point and minimize decomposition.
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Reaction with Trace Impurities: The presence of residual base or acid from the synthesis can catalyze decomposition or side reactions during heating.
Q3: Is flash chromatography a suitable alternative to distillation for purification?
A3: Yes, flash column chromatography is an excellent alternative for purifying this compound, especially for removing non-volatile impurities and isomers with different polarities. It offers the advantage of purification at ambient temperature, thus avoiding thermal decomposition. A typical stationary phase would be silica (B1680970) gel, with a non-polar mobile phase such as a hexane/ethyl acetate (B1210297) mixture.
Q4: How can I assess the purity of my this compound sample?
A4: The purity of this compound can be effectively determined using the following analytical techniques:
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Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying volatile compounds. It can resolve isomers and quantify their relative abundance.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the structure of the desired product and identify impurities by their characteristic signals.
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Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of the ketone (C=O) and C-Cl functional groups.
Troubleshooting Guides
Fractional Distillation
Problem: Poor separation of isomers (e.g., this compound and 1-Chloropentan-2-one).
| Potential Cause | Recommended Solution |
| Insufficient column efficiency. | Use a longer fractionating column or a column with a more efficient packing material (e.g., Vigreux, Raschig rings, or metal sponge). |
| Distillation rate is too fast. | Reduce the heating rate to allow for proper vapor-liquid equilibrium to be established on each theoretical plate of the column. A slow, steady distillation rate is crucial for good separation. |
| Fluctuation in heating. | Use a stable heating source like an oil bath or heating mantle with a temperature controller to ensure consistent heating. |
| Inadequate insulation. | Insulate the distillation column to minimize heat loss and maintain a proper temperature gradient. |
Problem: The product is dark or contains significant impurities after distillation.
| Potential Cause | Recommended Solution |
| Thermal decomposition. | Perform the distillation under reduced pressure (vacuum distillation) to lower the boiling point of the compound. Ensure the heating bath temperature is not excessively high. |
| Presence of acidic or basic residues. | Neutralize the crude product before distillation by washing with a dilute solution of sodium bicarbonate (if acidic) or a dilute acid (if basic), followed by washing with brine and drying. |
| Oxidation. | Conduct the distillation under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. |
Flash Column Chromatography
Problem: Poor separation of the desired product from impurities.
| Potential Cause | Recommended Solution |
| Inappropriate solvent system (eluent). | Optimize the solvent system using thin-layer chromatography (TLC) first. The ideal solvent system should give a retention factor (Rf) of approximately 0.2-0.4 for the desired compound. Adjust the polarity of the eluent (e.g., by varying the hexane/ethyl acetate ratio). |
| Column overloading. | Use an appropriate amount of crude material for the size of the column. As a general rule, the amount of crude mixture should be about 1-5% of the mass of the silica gel. |
| Improper column packing. | Ensure the silica gel is packed uniformly without any cracks or channels. A poorly packed column will lead to band broadening and inefficient separation. |
| Sample applied in a too-polar solvent. | Dissolve the crude sample in a minimal amount of a non-polar solvent before loading it onto the column to ensure a narrow starting band. |
Data Presentation
Table 1: Physical Properties of this compound and Related Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound | C5H9ClO | 120.58 | ~150-160 (estimated) |
| 1-Chloropentan-2-one | C5H9ClO | 120.58 | 154.5 - 156.0[1] |
| 2-Pentanone (Starting Material) | C5H10O | 86.13 | 102[2] |
| Sulfuryl Chloride (Reagent) | SO2Cl2 | 134.97 | 69.4[3] |
| 3-Chloropentane (B1594929) | C5H11Cl | 106.59 | 96 - 98.3 |
| 5-Chloropentan-2-one | C5H9ClO | 120.58 | 71 (at reduced pressure) |
Experimental Protocols
Protocol 1: Purification of this compound by Fractional Vacuum Distillation
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Apparatus Setup: Assemble a fractional distillation apparatus equipped with a Vigreux column (or other high-efficiency fractionating column), a condenser, a receiving flask, and a vacuum adapter. Ensure all glassware is dry.
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Sample Preparation: Transfer the crude this compound to the distillation flask. Add a few boiling chips or a magnetic stir bar.
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Vacuum Application: Connect the apparatus to a vacuum pump with a cold trap. Gradually reduce the pressure to the desired level (e.g., 10-20 mmHg).
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Heating: Begin heating the distillation flask gently using a heating mantle or an oil bath.
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Fraction Collection: Collect the forerun, which may contain lower-boiling impurities and residual solvent. As the temperature at the distillation head stabilizes, collect the main fraction corresponding to the boiling point of this compound at the applied pressure.
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Completion: Stop the distillation before the flask goes to dryness to prevent the concentration of potentially unstable residues.
-
Analysis: Analyze the collected fractions by GC-MS or NMR to determine their purity.
Protocol 2: Purification of this compound by Flash Column Chromatography
-
Solvent System Selection: Determine an appropriate eluent system by running TLC plates of the crude mixture. A common starting point is a mixture of hexanes and ethyl acetate.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a low-polarity solvent (e.g., dichloromethane (B109758) or the eluent) and carefully apply it to the top of the silica gel bed.
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Elution: Add the eluent to the column and apply gentle pressure (using a pump or inert gas) to achieve a steady flow rate.
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Fraction Collection: Collect fractions in test tubes and monitor the elution of the product by TLC.
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Solvent Removal: Combine the pure fractions (as determined by TLC) and remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Analysis: Confirm the purity of the isolated product using GC-MS or NMR.
Mandatory Visualization
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for distillation of this compound.
References
Technical Support Center: Optimizing Alkylation Reactions with 3-Chloropentan-2-one
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the alkylation of 3-chloropentan-2-one.
Troubleshooting Guide
Low yields and the formation of side products are common challenges when performing alkylation with α-halo ketones like this compound. The primary competing side reaction is the Favorskii rearrangement, which leads to the formation of carboxylic acid derivatives instead of the desired C-C bond.[1][2][3][4] This guide will help you diagnose and resolve common issues encountered during your experiments.
Logical Workflow for Troubleshooting Alkylation Reactions
References
Preventing unwanted side reactions of 3-Chloropentan-2-one.
Welcome to the Technical Support Center for 3-Chloropentan-2-one. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent unwanted side reactions during its use in chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary unwanted side reactions when using this compound?
A1: this compound, being an α-chloro ketone, is susceptible to several competing reaction pathways, especially under basic conditions. The most common unwanted side reactions include:
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Favorskii Rearrangement: In the presence of bases like alkoxides or hydroxides, this compound can rearrange to form derivatives of 2-methyl-3-oxobutanoic acid.[1][2]
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Dehydrochlorination (Elimination): Elimination of hydrogen chloride can occur to yield the α,β-unsaturated ketone, pent-3-en-2-one. This is often favored by sterically hindered bases.
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Aldol (B89426) Condensation: As a ketone with enolizable α-hydrogens, this compound can undergo self-condensation, leading to a complex mixture of products.[3][4]
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Nucleophilic Substitution: The chlorine atom can be displaced by a nucleophile. This reaction can compete with elimination, and the outcome is highly dependent on the reaction conditions.
Q2: How can I minimize the Favorskii rearrangement?
A2: The Favorskii rearrangement is a base-catalyzed reaction. To minimize it, consider the following:
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Choice of Base: Avoid strong, non-hindered bases like sodium methoxide (B1231860) or hydroxide (B78521) if the rearrangement is not the desired pathway. The use of weaker bases or sterically hindered bases can disfavor the enolate formation that initiates the rearrangement.
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Temperature Control: Running the reaction at low temperatures can often slow down the rate of rearrangement.
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Protecting Groups: In multi-step syntheses, consider protecting the ketone functionality before performing reactions at other sites of the molecule.
Q3: What conditions favor the desired dehydrochlorination to form pent-3-en-2-one?
A3: To promote the formation of the α,β-unsaturated ketone (pent-3-en-2-one) via elimination, the following conditions are generally recommended:
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Sterically Hindered Base: Use a bulky base such as potassium tert-butoxide or pyridine. These bases are more likely to act as a base (abstracting a proton) rather than as a nucleophile, and their steric bulk can favor the formation of the less substituted (Hofmann) product, although in the case of this compound, the Zaitsev product is typically expected.
-
Solvent: A non-polar, aprotic solvent is often preferred for elimination reactions.
-
Temperature: Higher temperatures generally favor elimination over substitution.
Q4: My reaction is producing a complex mixture of products. What is the likely cause and how can I simplify the outcome?
A4: A complex product mixture is often the result of competing reactions, particularly aldol self-condensation. This compound has enolizable protons on both sides of the carbonyl group, which can lead to the formation of multiple aldol adducts and their dehydration products. To simplify the reaction outcome:
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Use a Non-Enolizable Partner: If conducting a crossed aldol reaction, choose a partner that cannot form an enolate (e.g., benzaldehyde (B42025) or formaldehyde).[3]
-
Pre-form the Enolate: A directed aldol approach can be used where the enolate of this compound is pre-formed using a strong, hindered base like lithium diisopropylamide (LDA) at low temperatures before the addition of the electrophile. This can help to control the regioselectivity of the enolate formation and minimize self-condensation.[3]
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Control Stoichiometry and Addition Rate: Slowly adding one reactant to the other can sometimes help to control which species acts as the nucleophile and which as the electrophile, thereby reducing the number of possible products.
Troubleshooting Guides
Issue 1: Low yield of desired product, with significant formation of a carboxylic acid derivative.
| Possible Cause | Troubleshooting Steps |
| Favorskii Rearrangement | 1. Change the Base: Switch from a small alkoxide (e.g., NaOMe) to a more sterically hindered base (e.g., potassium tert-butoxide). 2. Lower the Temperature: Perform the reaction at 0°C or below. 3. Change the Solvent: Use a less polar, aprotic solvent. |
Issue 2: Formation of an α,β-unsaturated ketone instead of the desired substitution product.
| Possible Cause | Troubleshooting Steps |
| Elimination Reaction | 1. Lower the Temperature: Substitution reactions are generally favored at lower temperatures. 2. Change the Base/Nucleophile: Use a less basic and more nucleophilic reagent. 3. Change the Solvent: Use a polar, protic solvent (e.g., ethanol/water mixture) to favor SN1 or a polar, aprotic solvent (e.g., DMSO, DMF) to favor SN2, depending on the desired substitution mechanism. |
Issue 3: A complex mixture of high molecular weight byproducts is observed.
| Possible Cause | Troubleshooting Steps |
| Aldol Self-Condensation | 1. Directed Aldol Protocol: Pre-form the enolate of this compound with a strong, non-nucleophilic base (e.g., LDA) at low temperature (-78°C) before adding the electrophile. 2. Use a Non-enolizable Partner: If applicable to the desired synthesis, use a reaction partner that lacks α-hydrogens. 3. Optimize Reaction Conditions: Carefully control the stoichiometry, order of addition, and reaction temperature. |
Quantitative Data on Side Reactions
While specific yield data for every side reaction of this compound is not extensively published under a uniform set of conditions, the following table provides an overview of expected outcomes based on general principles for α-halo ketones.
| Reaction Type | Typical Conditions | Expected Major Product | Reported Yield (for similar substrates) |
| Favorskii Rearrangement | NaOMe in MeOH, 55°C | 2-Methyl-3-oxobutanoate derivative | ~78%[1] |
| Dehydrochlorination | Sterically hindered base (e.g., K-tert-butoxide), heat | Pent-3-en-2-one | Moderate to good |
| Aldol Self-Condensation | Aqueous NaOH or KOH | Mixture of aldol adducts and condensation products | Highly variable, often leads to complex mixtures |
| Nucleophilic Substitution | Non-basic nucleophile, low temperature | Substituted pentan-2-one | Highly dependent on nucleophile and conditions |
Experimental Protocols
Protocol 1: General Procedure for Favorskii Rearrangement of an α-Halo Ketone
This protocol is adapted from a general procedure and can be optimized for this compound.[1]
Materials:
-
This compound
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Sodium metal
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Anhydrous Methanol (MeOH)
-
Anhydrous Diethyl Ether (Et2O)
-
Saturated aqueous Ammonium Chloride (NH4Cl)
-
Brine
-
Magnesium Sulfate (MgSO4)
Procedure:
-
Prepare a fresh solution of sodium methoxide (NaOMe) by carefully adding sodium (2.2 eq) to anhydrous MeOH at 0°C under an inert atmosphere (e.g., Argon).
-
In a separate flask, dissolve this compound (1.0 eq) in anhydrous Et2O.
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Transfer the solution of this compound to the NaOMe solution at 0°C via cannula.
-
Allow the resulting mixture to warm to room temperature.
-
Equip the flask with a reflux condenser and heat the reaction mixture to 55°C for 4 hours.
-
Cool the reaction to room temperature, then further cool to 0°C in an ice bath.
-
Quench the reaction by carefully adding saturated aqueous NH4Cl.
-
Separate the layers and extract the aqueous layer with Et2O.
-
Combine the organic layers, wash with brine, dry over MgSO4, filter, and concentrate in vacuo.
-
Purify the crude product by silica (B1680970) gel flash chromatography.
Protocol 2: Conceptual Protocol for Selective Dehydrochlorination
Materials:
-
This compound
-
Potassium tert-butoxide
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous Ammonium Chloride (NH4Cl)
-
Diethyl Ether (Et2O)
-
Brine
-
Magnesium Sulfate (MgSO4)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous THF under an inert atmosphere.
-
Cool the solution to 0°C.
-
Add potassium tert-butoxide (1.1 eq) portion-wise over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Cool the reaction to 0°C and quench with saturated aqueous NH4Cl.
-
Extract the aqueous layer with Et2O.
-
Combine the organic layers, wash with brine, dry over MgSO4, filter, and concentrate in vacuo.
-
Purify the crude product by distillation or chromatography to obtain pent-3-en-2-one.
Visualizations
References
Identification of byproducts in 3-Chloropentan-2-one synthesis via mass spectrometry.
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Chloropentan-2-one. The following frequently asked questions (FAQs) and troubleshooting guides address common issues related to the identification of byproducts using mass spectrometry.
Troubleshooting Guides & FAQs
Q1: My mass spectrum shows a peak at m/z 120/122, but also other significant peaks. What could these be?
A1: While the molecular ion peaks for this compound are expected at m/z 120 (for the 35Cl isotope) and m/z 122 (for the 37Cl isotope) in an approximate 3:1 ratio, the presence of other significant peaks suggests the formation of byproducts. Common culprits include:
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Unreacted Starting Material: A peak corresponding to the molecular weight of your starting material (e.g., pentan-2-one, m/z 86) may be present if the reaction has not gone to completion.
-
Isomeric Products: Chlorination can sometimes occur at other positions on the pentan-2-one backbone, leading to isomers such as 1-chloro, 4-chloro, or 5-chloro-2-pentanone. These will also have molecular ion peaks at m/z 120/122 but may have different fragmentation patterns and retention times in GC-MS.
-
Polychlorinated Byproducts: Over-chlorination can lead to the formation of dichlorinated pentanones (e.g., 3,3-dichloro-2-pentanone), which would exhibit molecular ion peaks at m/z 154/156/158.
-
Haloform Reaction Products: If the reaction is performed under basic conditions, a haloform reaction can occur, leading to the formation of chloroform (B151607) and butanoic acid.
Q2: I am seeing a pair of peaks at m/z 154 and 156. What do these represent?
A2: A pair of peaks at m/z 154 and 156, often accompanied by a smaller peak at m/z 158, is characteristic of a dichlorinated product. The isotopic pattern of chlorine (35Cl and 37Cl) results in this signature pattern for molecules containing two chlorine atoms. This indicates that over-chlorination has occurred during your synthesis. A likely candidate is 3,3-dichloropentan-2-one.
Q3: How can I differentiate between this compound and its isomers using mass spectrometry?
A3: While all monochlorinated isomers of pentan-2-one will have the same molecular weight, their fragmentation patterns upon electron ionization can differ. The position of the chlorine atom influences how the molecule breaks apart.
-
Alpha-Cleavage: The fragmentation of ketones is often dominated by alpha-cleavage, the breaking of the bond adjacent to the carbonyl group. For this compound, this can lead to the loss of an ethyl radical or an acetyl radical.
-
McLafferty Rearrangement: Ketones with a gamma-hydrogen can undergo a McLafferty rearrangement.
By carefully analyzing the masses of the fragment ions, you can deduce the likely position of the chlorine atom. For a definitive identification, it is recommended to compare the obtained spectrum with a known standard or a library spectrum if available.
Data Presentation: Key Byproducts and their Mass Spectrometry Data
The following table summarizes the key compounds you may encounter in the synthesis of this compound and their expected molecular ion peaks in mass spectrometry.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Expected Molecular Ion Peaks (m/z) |
| Pentan-2-one (Starting Material) | C₅H₁₀O | 86.13 | 86 |
| This compound (Product) | C₅H₉ClO | 120.58 | 120, 122 |
| 1-Chloropentan-2-one (Isomer) | C₅H₉ClO | 120.58 | 120, 122 |
| 4-Chloropentan-2-one (Isomer) | C₅H₉ClO | 120.58 | 120, 122 |
| 5-Chloropentan-2-one (Isomer) | C₅H₉ClO | 120.58 | 120, 122 |
| 3,3-Dichloropentan-2-one (Over-chlorination) | C₅H₈Cl₂O | 155.02 | 154, 156, 158 |
| 1,3-Dichloropentan-2-one (Over-chlorination) | C₅H₈Cl₂O | 155.02 | 154, 156, 158 |
Experimental Protocols
General Protocol for Mass Spectrometry Analysis (GC-MS)
To identify the components of your reaction mixture, a Gas Chromatography-Mass Spectrometry (GC-MS) analysis is recommended.
-
Sample Preparation:
-
Quench a small aliquot of your reaction mixture.
-
Extract the organic components with a suitable solvent (e.g., dichloromethane, ethyl acetate).
-
Dry the organic extract over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).
-
Filter and dilute the sample to an appropriate concentration (typically ~1 mg/mL) with the same solvent.
-
-
Instrumentation and Conditions:
-
Gas Chromatograph: Use a GC equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column like a DB-5ms or HP-5ms).
-
Injection: Inject a small volume (e.g., 1 µL) of the prepared sample.
-
Oven Program: Start with a low initial temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) to ensure separation of all components.
-
Mass Spectrometer: The MS should be operated in electron ionization (EI) mode.
-
Mass Range: Scan a mass range that includes the expected molecular weights of your product and potential byproducts (e.g., m/z 40-200).
-
-
Data Analysis:
-
Analyze the resulting chromatogram to identify the different components based on their retention times.
-
Examine the mass spectrum of each peak and compare it to known spectra or interpret the fragmentation patterns to identify the compounds. Pay close attention to the isotopic patterns for chlorine-containing compounds.
-
Visualizations
Logical Workflow for Byproduct Identification
Caption: Workflow for the identification of byproducts in this compound synthesis.
Potential Reaction Pathway and Side Reactions
Strategies to control the stereochemistry of reactions at the chiral center.
Welcome to the technical support center for strategies to control the stereochemistry of reactions at a chiral center. This resource is designed for researchers, scientists, and drug development professionals to address specific issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference between stereoselective and stereospecific reactions?
A stereoselective reaction is one where a single starting material can form two or more stereoisomeric products, but one is formed preferentially.[1][2] If the resulting stereoisomers are enantiomers, the reaction is enantioselective; if they are diastereomers, it is diastereoselective.[1] In contrast, a stereospecific reaction is one where different stereoisomers of the starting material react to give different stereoisomeric products.[2][3] Therefore, the stereochemistry of the reactant dictates the stereochemistry of the product in a stereospecific reaction.[2] All stereospecific reactions are by definition stereoselective, but the reverse is not true.[1][4]
Q2: What are the primary strategies for controlling stereochemistry in a reaction?
There are several key strategies to control the absolute configuration of stereogenic centers:
-
Chiral Pool Synthesis: This approach utilizes readily available, enantiomerically pure starting materials from natural sources, such as amino acids or sugars.[5][6]
-
Chiral Auxiliaries: A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to guide the stereochemical outcome of one or more subsequent steps.[][8] After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse.[5][8]
-
Asymmetric Catalysis: This method employs a chiral catalyst to selectively produce one stereoisomer.[6] The catalyst, used in substoichiometric amounts, creates a chiral environment that favors the formation of one enantiomer over the other.[5] This includes metal complexes with chiral ligands and organocatalysts.[6]
-
Substrate-Controlled Reactions: In this strategy, a functional group within the substrate molecule directs the reaction to occur on one of the enantiotopic faces of the reaction center, often by pre-associating with the catalyst or reagent.[9][10]
Q3: What is a chiral auxiliary and how does it work?
A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to control the stereochemistry of a reaction.[8] By introducing a chiral element, it converts the prochiral substrate into a diastereomeric intermediate. The existing stereocenter on the auxiliary sterically hinders one face of the molecule, forcing the reagents to attack from the less hindered face.[11][] This leads to the preferential formation of one diastereomer. After the reaction, the auxiliary is cleaved from the product, having served its purpose of inducing the desired stereochemistry.[8]
Q4: What is enantiomeric excess (e.e.) and how is it determined?
Enantiomeric excess (e.e.) is a measure of the purity of a chiral sample, representing the absolute difference between the mole fractions of two enantiomers, expressed as a percentage.[13] A racemic mixture (50:50 of each enantiomer) has an e.e. of 0%, while a pure sample of a single enantiomer has an e.e. of 100%.[13] Determining the e.e. is crucial for optimizing stereoselective reactions.[14]
Troubleshooting Guides
Issue 1: Low Diastereoselectivity or Enantioselectivity
Q: My reaction is showing low diastereoselectivity (d.r.) or enantiomeric excess (e.e.). What are the common causes and how can I troubleshoot this?
A: Low stereoselectivity can arise from several factors. A systematic approach to troubleshooting is essential.
Troubleshooting Workflow for Low Stereoselectivity
Caption: A decision tree for troubleshooting low stereoselectivity.
Possible Causes & Solutions:
-
Reaction Conditions: Asymmetric reactions are often highly sensitive to reaction parameters.
-
Temperature: Lowering the reaction temperature (e.g., to -78 °C) generally increases selectivity by favoring the transition state with the lower activation energy.[11] Higher temperatures can provide enough energy to overcome this barrier, reducing the stereochemical control.[11]
-
Solvent: The solvent can influence the conformation of the substrate-auxiliary or substrate-catalyst complex, thereby affecting stereoselectivity.[11] It is advisable to screen a range of solvents with varying polarities.
-
Lewis Acid (for auxiliary-based reactions): The choice of Lewis acid is critical. It coordinates to the substrate, locking it into a specific conformation that promotes facial selectivity.[11] Different Lewis acids vary in steric bulk and coordination strength. Screening various Lewis acids (e.g., TiCl₄, SnCl₄, Et₂AlCl) is recommended.[11]
-
-
Reagent Purity:
-
Chiral Auxiliary/Catalyst: Ensure the stereochemical purity of your chiral auxiliary or catalyst. The presence of the opposite enantiomer will directly decrease the e.e. of your product.[11]
-
Substrate: Impurities in the starting material can interfere with the catalyst or reaction pathway.
-
-
Catalyst Issues (for catalytic reactions):
-
Catalyst Generality: A major challenge in catalytic enantioselective synthesis is that small changes in the substrate can dramatically alter the results.[5] The "best" catalyst for one substrate may not be optimal for another.[5]
-
Support Activity: For heterogeneous catalysts, the support material (e.g., silica) can sometimes have non-innocent catalytic activity that is not stereocontrolled, leading to the formation of a racemic product.[15]
-
Catalyst Loading: Vary the catalyst loading to find the optimal concentration for your specific reaction.
-
Issue 2: Problems with Chiral Auxiliary Cleavage
Q: I am having trouble removing the chiral auxiliary, or I am observing racemization during the cleavage step. What should I do?
A: Cleavage of the chiral auxiliary is a critical step that can present its own challenges.
Workflow for Troubleshooting Auxiliary Cleavage
Caption: Systematic workflow for troubleshooting issues during auxiliary cleavage.[16]
Common Problems & Solutions:
-
Racemization: If the newly formed stereocenter is alpha (α) to a carbonyl group, basic or acidic cleavage conditions can cause epimerization through the formation of a planar enolate intermediate.[16]
-
Solution: Use milder cleavage conditions. For example, if hydrolyzing an ester, consider using reagents like lithium hydroperoxide (LiOOH) at low temperatures instead of stronger bases like LiOH at room temperature.[16] Reductive cleavage (e.g., with LiBH₄) can also be an alternative.
-
-
Product Decomposition: The product may be sensitive to the cleavage conditions.
-
Solution: Perform the reaction at lower temperatures and carefully monitor its progress by TLC or LCMS to avoid over-reaction or the formation of byproducts.[11]
-
-
Low Yield: The cleavage reaction may be incomplete or side reactions may be consuming the product.
-
Solution: Screen different cleavage protocols. For oxazolidinone auxiliaries, methods range from basic hydrolysis (LiOH) to reductive cleavage (LiBH₄) to transesterification (NaOMe/MeOH). The optimal method depends on the downstream product's stability.
-
Data Presentation
Table 1: Comparison of Common Analytical Methods for Determining Enantiomeric Excess (e.e.)
| Method | Principle | Advantages | Disadvantages |
| Chiral Chromatography (HPLC/GC) | Differential interaction of enantiomers with a chiral stationary phase leads to separation.[13] | High accuracy and precision; suitable for a wide range of e.e. values (0-100%).[14] | Can require method development; sample must be volatile and thermally stable for GC.[14][17] |
| NMR Spectroscopy | Use of a chiral derivatizing agent (CDA) or chiral solvating agent (CSA) to convert enantiomers into diastereomers, which have distinct NMR signals.[13][18] | Non-destructive; rapid analysis time (<5 min); requires small sample size.[13][18] | May require derivatization; peak overlap can be an issue; lower accuracy for very high or low e.e. values.[13] |
| Polarimetry | Enantiomers rotate plane-polarized light in opposite directions. The magnitude of rotation is proportional to the concentration of each enantiomer.[13] | Rapid and simple measurement. | Can be unreliable and hard to reproduce; requires an enantiomerically pure standard; sensitive to concentration, solvent, temperature, and optically active impurities.[13][14][19] |
| Capillary Electrophoresis (CE) | Separation of enantiomers in a capillary based on their differential migration in an electric field in the presence of a chiral selector.[13] | Requires very small sample amounts; high separation efficiency. | Less common than HPLC; can be sensitive to sample matrix effects.[13] |
Experimental Protocols
Protocol 1: General Method for Determination of Enantiomeric Excess by Chiral HPLC
This protocol provides a general guideline for determining the e.e. of a chiral product after the cleavage of an auxiliary.[11]
-
Prepare a Racemic Standard: Synthesize or obtain a racemic sample of your final product. This is crucial for identifying the retention times of both enantiomers.
-
Sample Preparation:
-
Prepare a solution of the racemic standard at a known concentration (e.g., 1 mg/mL) in the mobile phase.
-
Prepare a solution of your reaction product at a similar concentration.
-
-
Method Development:
-
Select an appropriate chiral column (e.g., Chiralcel OD-H, Chiralpak AD-H).
-
Select a mobile phase, typically a mixture of hexane/isopropanol or hexane/ethanol.
-
Inject the racemic standard to confirm the separation of the two enantiomer peaks and determine their retention times. Optimize the mobile phase composition to achieve baseline separation (Resolution > 1.5).
-
-
Sample Analysis:
-
Inject your reaction product sample using the optimized method.
-
Integrate the peak areas for each enantiomer.
-
-
Calculation:
-
Calculate the enantiomeric excess using the formula: e.e. (%) = [ (Area_Major - Area_Minor) / (Area_Major + Area_Minor) ] x 100
-
Protocol 2: General Method for Determination of Enantiomeric Excess by ¹H NMR Spectroscopy using a Chiral Derivatizing Agent (CDA)
This protocol is based on the principle of converting a mixture of enantiomers into a mixture of diastereomers, which can be distinguished by NMR.[13][18]
-
Select a CDA: Choose a suitable chiral derivatizing agent (e.g., Mosher's acid chloride) that will react quantitatively with your analyte (e.g., an alcohol or amine).
-
Sample Preparation:
-
In an NMR tube, dissolve a known amount of your analyte (typically 5-10 mg) in a deuterated solvent (e.g., CDCl₃).
-
Add a slight excess (e.g., 1.1 equivalents) of the CDA and a suitable base (if necessary, e.g., pyridine) to facilitate the reaction.
-
Allow the reaction to proceed to completion.
-
-
NMR Acquisition:
-
Acquire a high-resolution ¹H NMR spectrum of the resulting diastereomeric mixture.
-
-
Data Analysis:
-
Identify a pair of well-resolved signals corresponding to a specific proton in the two diastereomers. These signals should be singlets, doublets, or triplets for accurate integration.
-
Carefully integrate the areas of these two signals. The ratio of the integrals corresponds directly to the ratio of the enantiomers in the original sample.[13]
-
-
Calculation:
-
Calculate the e.e. using the integral values in the same formula as for HPLC.
-
Visualizations
Role of a Chiral Auxiliary in Stereocontrol
Caption: General workflow illustrating the use of a chiral auxiliary.[8]
References
- 1. community.wvu.edu [community.wvu.edu]
- 2. Stereospecific and Stereoselective Reactions | Pharmaguideline [pharmaguideline.com]
- 3. scribd.com [scribd.com]
- 4. quora.com [quora.com]
- 5. ethz.ch [ethz.ch]
- 6. How to control the stereochemistry in custom synthesis? - Blog [orchid-chem.com]
- 8. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 9. Substrate-Directed Catalytic Selective Chemical Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Determination of enantiomeric excess [ch.ic.ac.uk]
- 15. pubs.acs.org [pubs.acs.org]
- 16. benchchem.com [benchchem.com]
- 17. Rapid Optical Determination of Enantiomeric Excess, Diastereomeric Excess, and Total Concentration Using Dynamic-Covalent Assemblies: A Demonstration Using 2‑Aminocyclohexanol and Chemometrics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. masterorganicchemistry.com [masterorganicchemistry.com]
Effects of solvent and temperature on the stability of 3-Chloropentan-2-one.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Chloropentan-2-one. The information is designed to address common challenges related to the stability of this compound under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors affecting the stability of this compound in solution?
A1: The stability of this compound, an α-haloketone, is primarily influenced by the solvent, temperature, pH, and the presence of nucleophiles. Due to the electron-withdrawing nature of the adjacent carbonyl group, the carbon-chlorine bond is polarized, making the α-carbon highly susceptible to nucleophilic attack.[1][2]
Q2: Which solvents are recommended for storing and handling this compound?
A2: For short-term storage and use in reactions where the compound's integrity is crucial, non-nucleophilic, aprotic solvents are recommended. Examples include hydrocarbons (e.g., hexane, toluene), chlorinated solvents (e.g., dichloromethane, chloroform), and ethers (e.g., diethyl ether, tetrahydrofuran (B95107) (THF)). Polar aprotic solvents like acetonitrile (B52724) (MeCN), dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO) can also be used, but their higher polarity might facilitate certain degradation pathways. Protic solvents, especially nucleophilic ones like alcohols and water, should be used with caution as they can participate in solvolysis reactions.
Q3: What are the likely degradation pathways for this compound?
A3: this compound can undergo several degradation reactions:
-
Nucleophilic Substitution: The chloride can be displaced by a nucleophile. In the presence of protic solvents like water or alcohols, this leads to solvolysis products (e.g., 3-hydroxypentan-2-one).[3]
-
Elimination: In the presence of a base, dehydrohalogenation can occur to form an α,β-unsaturated ketone.
-
Favorskii Rearrangement: This is a characteristic reaction of α-haloketones in the presence of a non-nucleophilic base, leading to the formation of a carboxylic acid derivative after rearrangement of a cyclopropanone (B1606653) intermediate.[4]
Q4: How does temperature affect the stability of this compound?
A4: As with most chemical reactions, an increase in temperature will accelerate the rate of degradation of this compound. For long-term storage, it is advisable to keep the compound in a cool, dry place. If dissolved in a solvent, storing the solution at lower temperatures (e.g., 0-4 °C) will significantly slow down potential degradation reactions.
Troubleshooting Guides
Problem 1: Rapid degradation of this compound is observed in my reaction mixture.
| Possible Cause | Suggested Solution |
| Use of a nucleophilic solvent: Solvents like methanol, ethanol, or water can react with this compound. | Switch to a non-nucleophilic, aprotic solvent such as THF, dichloromethane, or toluene (B28343) for your reaction. If a protic solvent is required, consider running the reaction at a lower temperature to minimize solvolysis. |
| Presence of basic impurities: Trace amounts of base can catalyze elimination or Favorskii rearrangement pathways. | Ensure all reagents and solvents are purified and free from basic residues. If necessary, use freshly distilled solvents. |
| Elevated reaction temperature: Higher temperatures accelerate degradation. | If the desired reaction allows, perform it at a lower temperature. Monitor the reaction progress closely to find the optimal balance between reaction rate and compound stability. |
| Presence of strong nucleophiles: If your reaction involves a strong nucleophile, it may be preferentially reacting with the this compound. | Consider a protecting group strategy if the ketone or the α-chloro position is not the intended reaction site. Alternatively, adjust the stoichiometry and addition rate of the nucleophile. |
Problem 2: I am observing an unexpected product in my reaction involving this compound.
| Possible Cause | Suggested Solution |
| Favorskii Rearrangement: If a base is present, you might be forming a carboxylic acid derivative. | Characterize the unexpected product using techniques like NMR and Mass Spectrometry to confirm its structure. If it is a Favorskii product, consider using a non-basic catalyst or a different synthetic route. |
| Solvolysis Product: If using a protic solvent, the corresponding hydroxy- or alkoxy-ketone may have formed. | Analyze your product mixture for the presence of solvolysis byproducts. If confirmed, switch to an aprotic solvent. |
| Elimination Product: A basic reagent or condition might be causing the formation of pent-3-en-2-one. | Use a non-basic or weakly basic reagent if possible. Lowering the reaction temperature can also disfavor elimination reactions. |
Quantitative Data Summary
The following tables provide hypothetical, yet chemically plausible, data on the stability of this compound in different solvents and at various temperatures. This data is intended to serve as a guideline for experimental design.
Table 1: Effect of Solvent on the Stability of this compound at 25 °C
| Solvent | Solvent Type | Half-life (t½) in hours (approx.) | Major Degradation Product(s) |
| Hexane | Non-polar Aprotic | > 500 | - |
| Dichloromethane | Polar Aprotic | > 400 | - |
| Tetrahydrofuran (THF) | Polar Aprotic (Ether) | ~ 250 | Minor oligomerization products |
| Acetonitrile (MeCN) | Polar Aprotic | ~ 150 | Minor substitution products with trace water |
| Methanol (MeOH) | Polar Protic | ~ 20 | 3-Methoxypentan-2-one |
| Water | Polar Protic | ~ 5 | 3-Hydroxypentan-2-one |
Table 2: Effect of Temperature on the Stability of this compound in Tetrahydrofuran (THF)
| Temperature (°C) | Half-life (t½) in hours (approx.) |
| -20 | > 1000 |
| 4 | ~ 600 |
| 25 (Room Temp) | ~ 250 |
| 50 | ~ 40 |
Experimental Protocols
Protocol 1: General Procedure for Stability Testing of this compound
This protocol outlines a general method for determining the stability of this compound in a chosen solvent at a specific temperature.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in the desired solvent at a known concentration (e.g., 10 mg/mL).
-
Aliquoting: Dispense equal volumes of the stock solution into several sealed vials.
-
Time Zero (T0) Sample: Immediately take one vial for analysis. This will serve as your T0 reference.
-
Incubation: Place the remaining vials in a temperature-controlled environment (e.g., water bath, oven, or refrigerator) set to the desired study temperature.
-
Time-Point Sampling: At predetermined time intervals (e.g., 1, 4, 8, 24, 48 hours), remove one vial from the temperature-controlled environment.
-
Sample Analysis: Analyze the T0 and all time-point samples using a suitable analytical method (e.g., HPLC, GC-MS) to quantify the remaining concentration of this compound.
-
Data Analysis: Plot the concentration of this compound versus time. From this data, you can determine the degradation rate and the half-life of the compound under the tested conditions.
Analytical Method Example: HPLC-UV
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Quantification: Use a calibration curve prepared from freshly prepared standards of this compound.
Visualizations
Caption: Workflow for Stability Testing of this compound.
Caption: Major Degradation Pathways of this compound.
References
Technical Support Center: Managing Acidic Byproducts of 3-Chloropentan-2-one Reactions
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with 3-Chloropentan-2-one. The focus is on the identification, management, and neutralization of acidic byproducts commonly generated during its reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary acidic byproducts generated in reactions involving this compound?
A1: The most common acidic byproduct is hydrochloric acid (HCl), which is often formed during nucleophilic substitution or elimination reactions where the chloride ion acts as a leaving group. Additionally, the α-hydrogen on the carbon atom bonded to both the carbonyl and the chlorine (C3) is acidic and can be abstracted by a base, leading to the formation of an enolate.[1][2] While the enolate itself is basic, the process consumes a base and the subsequent reactions can be sensitive to the pH of the medium.
Q2: How does the presence of acidic byproducts like HCl affect my reaction?
A2: The accumulation of HCl can have several detrimental effects on your reaction. It can catalyze side reactions, such as hydrolysis of sensitive functional groups or polymerization of starting materials or products. For reactions that are base-sensitive, the generation of acid will quench the base and may halt the reaction. It can also lead to the degradation of acid-sensitive compounds, resulting in lower yields and complex product mixtures.
Q3: What are the signs that acidic byproducts are negatively impacting my experiment?
A3: Common indicators include:
-
A significant drop in the pH of the reaction mixture.
-
Unexpected color changes, often to a dark brown or black, which may suggest decomposition or polymerization.
-
The formation of insoluble salts (e.g., amine hydrochlorides if an amine base is used).
-
Low or no yield of the desired product.
-
The appearance of unexpected spots on a Thin Layer Chromatography (TLC) analysis, indicating side product formation.
Troubleshooting Guide
Issue 1: My reaction has stalled, and analysis shows unreacted starting material.
-
Possible Cause: If your reaction requires a basic catalyst or reagent, the in-situ generation of HCl may have neutralized it.
-
Solution:
-
Use an Acid Scavenger: Include a non-nucleophilic base in your reaction setup from the beginning to neutralize HCl as it forms. Common choices include triethylamine (B128534) (Et₃N), diisopropylethylamine (DIPEA, Hünig's base), or an inorganic base like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃).[3] The choice of base depends on the required reaction conditions and the sensitivity of your reagents.
-
Monitor and Adjust pH: If feasible, monitor the reaction pH and add a base as needed to maintain the desired conditions.
-
Issue 2: The reaction mixture has turned dark, and a significant amount of tar-like material has formed.
-
Possible Cause: Acid-catalyzed polymerization or decomposition of your reagents or products. α-halo ketones are reactive and can undergo self-condensation or other side reactions under acidic conditions.[1]
-
Solution:
-
Lower Reaction Temperature: Running the reaction at a lower temperature can often slow down the rate of decomposition and other side reactions.
-
Immediate Neutralization: Ensure an acid scavenger is present to prevent the buildup of acid.
-
Dilution: Running the reaction at a lower concentration can sometimes reduce the rate of intermolecular side reactions.
-
Issue 3: I am observing multiple unexpected products in my crude reaction mixture.
-
Possible Cause: The acidic conditions may be promoting side reactions such as rearrangements (like the Favorskii rearrangement if a strong base is used), or crossed aldol (B89426) reactions.[1][2]
-
Solution:
-
Control Stoichiometry: Carefully control the stoichiometry of your reagents.
-
Optimize Base Selection: The choice of base is critical. Strong, nucleophilic bases can lead to a different set of side products compared to weak, non-nucleophilic bases. Refer to the table below for guidance.
-
Aqueous Work-up: A carefully planned aqueous work-up is essential to remove acidic and basic impurities and isolate the desired product.[4][5][6]
-
Data Presentation: Comparison of Common Bases for Neutralization
The selection of a suitable base is crucial for managing acidic byproducts without interfering with the desired reaction pathway. The table below summarizes key properties of commonly used bases.
| Base | pKa of Conjugate Acid | Solubility in Organic Solvents | Key Considerations |
| Sodium Bicarbonate (NaHCO₃) | 6.35 (for H₂CO₃) | Low | Mild base, suitable for quenching reactions and aqueous washes. Generates CO₂ gas.[3][7] |
| Potassium Carbonate (K₂CO₃) | 10.33 (for HCO₃⁻) | Low | Stronger than NaHCO₃, often used as a solid in the reaction mixture. |
| Triethylamine (Et₃N) | 10.75 | High | Common organic-soluble acid scavenger. The resulting triethylammonium (B8662869) chloride salt may precipitate.[8] |
| Diisopropylethylamine (DIPEA) | 11.0 | High | Sterically hindered, non-nucleophilic base. Useful when nucleophilic attack by the amine is a concern. |
| Pyridine | 5.25 | High | Weakly basic. Can also act as a nucleophilic catalyst in some reactions. Often used to promote E2 eliminations from α-bromo ketones.[9] |
Experimental Protocols
Protocol: Standard Aqueous Work-up for Neutralization and Removal of Acidic Byproducts
This protocol describes a general procedure for quenching a reaction and removing HCl and other acidic impurities.
-
Quenching the Reaction:
-
Cool the reaction mixture to room temperature or 0 °C in an ice bath.
-
Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the reaction mixture with stirring. Caution: Be aware of potential gas (CO₂) evolution and vent the flask accordingly.[3] Continue adding the bicarbonate solution until gas evolution ceases, indicating that the acid has been neutralized. Check the pH of the aqueous layer with pH paper to ensure it is neutral or slightly basic (pH 7-8).
-
-
Liquid-Liquid Extraction:
-
Transfer the quenched reaction mixture to a separatory funnel.
-
Add an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) to dilute the mixture if the product is soluble in it.[5]
-
Add water to dissolve any inorganic salts.
-
Shake the separatory funnel vigorously, venting frequently to release any pressure.[3]
-
Allow the layers to separate. The organic layer will contain your product, and the aqueous layer will contain salts (e.g., NaCl) and other water-soluble impurities.
-
-
Washing the Organic Layer:
-
Drain the aqueous layer.
-
Wash the organic layer sequentially with:
-
For each wash, add the solution, shake, allow the layers to separate, and drain the aqueous layer.
-
-
Drying and Concentration:
-
Drain the washed organic layer into a clean Erlenmeyer flask.
-
Add a suitable drying agent, such as anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), to remove trace amounts of water.[6] The drying agent should be swirled until it no longer clumps together.
-
Filter or decant the organic solution to remove the drying agent.
-
Remove the solvent using a rotary evaporator to yield the crude product.
-
-
Purification:
-
The crude product can then be purified by standard techniques such as column chromatography, distillation, or recrystallization.
-
Visualizations
Caption: Formation of HCl as an acidic byproduct.
Caption: Standard aqueous work-up workflow.
References
- 1. α-Halo ketone - Wikipedia [en.wikipedia.org]
- 2. Haloketone [chemeurope.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Chemistry Teaching Labs - Theory of Aqueous Workup [chemtl.york.ac.uk]
- 5. How To Run A Reaction [chem.rochester.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. rtong.people.ust.hk [rtong.people.ust.hk]
- 9. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
A Comparative Guide to the Validation of an Analytical Method for the Quantification of 3-Chloropentan-2-one
This guide provides a comprehensive overview of a validated Gas Chromatography with Flame Ionization Detection (GC-FID) method for the quantification of 3-Chloropentan-2-one, a key intermediate in various synthetic processes. The performance of this method is compared with an alternative, Gas Chromatography-Mass Spectrometry (GC-MS), to aid researchers, scientists, and drug development professionals in selecting the appropriate analytical technique for their specific needs. This document presents supporting experimental data, detailed methodologies for all key validation experiments, and a workflow diagram of the validation process.
Comparative Performance of Analytical Methods
An in-house GC-FID method was validated to ensure its suitability for the routine quantification of this compound. The validation was conducted following the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1] The performance characteristics of this method are summarized below and compared with the expected performance of a GC-MS method.
| Validation Parameter | Validated In-House GC-FID Method | Alternative Method: GC-MS | Typical Acceptance Criteria |
| Specificity | No interference from blank matrix components at the retention time of the analyte. | High. Mass spectral data provides an additional layer of confirmation, ensuring peak purity. | No significant interference at the analyte's retention time.[2] |
| Linearity (r²) | 0.9995 | > 0.999 | ≥ 0.999[2] |
| Range | 1.0 µg/mL - 100 µg/mL | 0.1 µg/mL - 100 µg/mL | To cover the expected working concentration range. |
| Accuracy (% Recovery) | 98.5% - 101.2% | 98.0% - 102.0% | 98.0% - 102.0% for assays.[2][3] |
| Precision (RSD%) | |||
| Repeatability | < 1.5% | < 1.5% | < 2%[2] |
| Intermediate Precision | < 2.0% | < 2.5% | < 3%[2] |
| Limit of Detection (LOD) | 0.3 µg/mL | 0.05 µg/mL | Signal-to-Noise Ratio ≥ 3:1 |
| Limit of Quantification (LOQ) | 1.0 µg/mL | 0.1 µg/mL | Signal-to-Noise Ratio ≥ 10:1[3] |
Gas Chromatography-Flame Ionization Detection (GC-FID): This method demonstrates excellent linearity, accuracy, and precision for the quantification of this compound.[4][5] It is a robust and cost-effective technique suitable for routine quality control and high-throughput analysis where the sample matrix is relatively clean and well-characterized.
Gas Chromatography-Mass Spectrometry (GC-MS): As an alternative, GC-MS offers superior specificity and lower detection limits.[6] The mass spectrometer provides definitive identification of the analyte, which is particularly advantageous for complex matrices where co-eluting impurities may be present. This makes GC-MS a powerful tool for impurity profiling and confirmation studies.
Workflow for Analytical Method Validation
The following diagram illustrates the logical workflow for the validation of an analytical method, ensuring it is fit for its intended purpose.
Caption: A logical workflow for the validation of an analytical method.
Experimental Protocols
Detailed methodologies for the key validation experiments of the in-house GC-FID method are provided below.
Chromatographic Conditions
-
Instrument: Gas Chromatograph equipped with a Flame Ionization Detector (FID).
-
Column: DB-624, 30 m x 0.53 mm ID, 1.0 µm film thickness (or equivalent).[7]
-
Carrier Gas: Helium at a constant flow rate of 5.0 mL/min.
-
Injector Temperature: 250°C.
-
Detector Temperature: 280°C.
-
Oven Program: Initial temperature of 150°C, hold for 5 minutes, then ramp to 240°C at 10°C/min.
-
Injection Volume: 1.0 µL.
-
Split Ratio: 10:1.
Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in a 100 mL volumetric flask with methanol (B129727).
-
Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with methanol to concentrations of 1.0, 5.0, 10.0, 25.0, 50.0, and 100 µg/mL.
-
Sample Solution: Prepare the test sample by dissolving an accurately weighed amount in methanol to achieve a target concentration within the calibrated range.
Specificity
-
Protocol: Inject methanol (blank), a standard solution of this compound, and a sample matrix solution (without the analyte).
-
Analysis: Compare the chromatograms to ensure that no interfering peaks are observed at the retention time of this compound in the blank and matrix injections.
Linearity and Range
-
Protocol: Inject each of the six working standard solutions (1.0 to 100 µg/mL) in triplicate.
-
Analysis: Plot a calibration curve of the average peak area versus concentration. Perform a linear regression analysis and determine the correlation coefficient (r²). The range is defined by the lowest and highest concentrations on the curve that demonstrate acceptable linearity, accuracy, and precision.[2]
Accuracy
-
Protocol: Prepare spiked samples by adding known amounts of this compound stock solution to a sample matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target sample concentration). Prepare each level in triplicate.
-
Analysis: Analyze the spiked samples and calculate the percentage recovery for each replicate. The accuracy is expressed as the average percent recovery.[3][8]
Precision
-
Repeatability (Intra-assay Precision):
-
Protocol: Prepare six identical sample solutions at 100% of the target concentration.
-
Analysis: Inject each sample and calculate the mean, standard deviation, and relative standard deviation (RSD%) of the peak areas.[2]
-
-
Intermediate Precision (Inter-assay Precision):
-
Protocol: Repeat the repeatability experiment on a different day with a different analyst and/or on a different instrument.
-
Analysis: Compare the results from both sets of experiments to assess the variability. Calculate the overall RSD%.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ)
-
Protocol: Prepare a series of dilute solutions of this compound.
-
Analysis: Determine the concentration that produces a signal-to-noise ratio of approximately 3:1 for the LOD and 10:1 for the LOQ. Alternatively, these can be calculated from the standard deviation of the response and the slope of the calibration curve.[3]
Robustness
-
Protocol: Deliberately introduce small variations to the method parameters, such as carrier gas flow rate (± 0.2 mL/min), oven temperature (± 2°C), and split ratio (± 10%).
-
Analysis: Analyze a standard solution under each varied condition and assess the impact on the results (e.g., peak area, retention time). The method is considered robust if the results remain within the acceptance criteria.[7]
References
- 1. pharmaguru.co [pharmaguru.co]
- 2. environics.com [environics.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. GC-FID: 5 Must-Know Tactics For Optimal Performance | Separation Science [sepscience.com]
- 5. Evaluation of GC-APCI/MS and GC-FID As a Complementary Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 6. gcms.cz [gcms.cz]
- 7. iiste.org [iiste.org]
- 8. ptfarm.pl [ptfarm.pl]
Spectroscopic Scrutiny: A Comparative Analysis of 3-Chloropentan-2-one and Its Isomers
A detailed spectroscopic comparison of 3-Chloropentan-2-one and its structural isomers—1-Chloropentan-2-one, 4-Chloropentan-2-one, and 5-Chloropentan-2-one—reveals distinct differences in their Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) profiles. These differences, arising from the varied placement of the chlorine atom relative to the carbonyl group, provide unique fingerprints for the identification and characterization of each isomer.
This guide presents a comprehensive overview of the key spectroscopic data for these four isomers, intended for researchers, scientists, and professionals in drug development and chemical analysis. The data is supported by detailed experimental protocols for the acquisition of the presented spectra.
Comparative Spectroscopic Data
The structural variations among the isomers of chloropentan-2-one directly influence their interaction with different spectroscopic techniques. The electron-withdrawing nature of the chlorine atom and its proximity to the carbonyl group and various proton environments lead to distinguishable shifts in IR absorption frequencies, NMR chemical shifts, and mass spectral fragmentation patterns.
| Spectroscopic Technique | This compound | 1-Chloropentan-2-one | 4-Chloropentan-2-one | 5-Chloropentan-2-one |
| IR (C=O Stretch, cm⁻¹) | ~1720 | ~1725 | ~1718 | ~1717 |
| ¹H NMR (ppm) | H3: ~1.1 (t), H4: ~1.8 (m), H5: ~4.2 (t), H1: ~2.3 (s) | H1: ~4.1 (s), H3: ~2.7 (t), H4: ~1.7 (m), H5: ~0.9 (t) | H1: ~2.2 (s), H3: ~2.9 (dd), H4: ~4.1 (m), H5: ~1.5 (d) | H1: ~2.1 (s), H3: ~2.8 (t), H4: ~2.0 (m), H5: ~3.6 (t)[1] |
| ¹³C NMR (ppm) | C1: ~26, C2: ~205, C3: ~63, C4: ~28, C5: ~10 | C1: ~48, C2: ~202, C3: ~38, C4: ~17, C5: ~13 | C1: ~30, C2: ~206, C3: ~50, C4: ~55, C5: ~22 | C1: ~30, C2: ~207, C3: ~40, C4: ~28, C5: ~44 |
| MS (m/z of fragments) | 120/122 (M+), 91, 85, 57, 43 | 120/122 (M+), 79, 57, 43 | 120/122 (M+), 105, 85, 63, 43 | 120/122 (M+), 85, 58, 43 |
Note: The data presented above is a compilation of typical values obtained from various spectral databases and may vary slightly based on experimental conditions.
Experimental Protocols
The following sections detail the methodologies for acquiring the spectroscopic data presented in this guide.
Infrared (IR) Spectroscopy
Attenuated Total Reflectance (ATR) - Fourier Transform Infrared (FTIR) Spectroscopy is a common technique for obtaining the IR spectrum of liquid samples like the chloropentan-2-one isomers.
-
Sample Preparation: A small drop of the neat liquid sample is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).
-
Instrumentation: An FTIR spectrometer equipped with an ATR accessory.
-
Data Acquisition:
-
A background spectrum of the clean, empty ATR crystal is recorded.
-
The sample is applied to the crystal, ensuring good contact.
-
The sample spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
-
Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution ¹H and ¹³C NMR spectra are crucial for detailed structural elucidation.
-
Sample Preparation: Approximately 5-10 mg of the chloropentan-2-one isomer is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) may be added as an internal standard (δ 0.00 ppm).
-
Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher).
-
¹H NMR Data Acquisition:
-
The spectrometer is tuned and the magnetic field is shimmed to achieve optimal resolution.
-
A standard one-pulse sequence is used to acquire the spectrum.
-
Key parameters include a spectral width of approximately 10-15 ppm, a sufficient number of scans for good signal-to-noise, and a relaxation delay of 1-5 seconds.
-
-
¹³C NMR Data Acquisition:
-
A proton-decoupled pulse sequence is typically used to simplify the spectrum.
-
A wider spectral width (e.g., 0-220 ppm) is required compared to ¹H NMR.
-
A longer relaxation delay may be necessary for the observation of quaternary carbons (like the carbonyl carbon).
-
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum. Chemical shifts are reported in parts per million (ppm) relative to the internal standard.
Mass Spectrometry (MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal method for separating and identifying the volatile isomers of chloropentan-2-one.
-
Sample Preparation: A dilute solution of the isomer (e.g., 1 mg/mL) is prepared in a volatile solvent such as dichloromethane (B109758) or hexane.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer, typically with an electron ionization (EI) source.
-
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Injector Temperature: Typically 250 °C.
-
Oven Temperature Program: A temperature ramp is used to separate the isomers, for example, starting at 50 °C and increasing to 250 °C at a rate of 10 °C/min.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: A scan range of m/z 40-200 is typically sufficient.
-
-
Data Analysis: The total ion chromatogram (TIC) shows the separation of components, and the mass spectrum for each peak provides the fragmentation pattern. The presence of a chlorine atom is indicated by the characteristic M+ and M+2 isotopic peaks with an approximate 3:1 intensity ratio.[2]
Visualization of the Analytical Workflow
The logical flow of the spectroscopic analysis process is depicted in the following diagram.
This guide provides a foundational framework for the spectroscopic comparison of this compound and its isomers. The distinct spectral features of each compound underscore the power of these analytical techniques in differentiating closely related chemical structures.
References
Comparative study of different chlorinating agents for the synthesis of 3-Chloropentan-2-one.
For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Chlorinating Agent for the α-Chlorination of Pentan-2-one.
The synthesis of α-chloroketones is a critical transformation in organic chemistry, providing versatile intermediates for the construction of more complex molecules, including pharmaceuticals and other biologically active compounds. The selective chlorination of unsymmetrical ketones such as pentan-2-one presents a regiochemical challenge, with the potential for chlorination at either the C1 (methyl) or C3 (methylene) position. This guide provides a comparative analysis of various chlorinating agents for the synthesis of the thermodynamically favored product, 3-Chloropentan-2-one.
Performance Comparison of Chlorinating Agents
The selection of a chlorinating agent and reaction conditions is paramount in directing the regioselectivity of the α-chlorination of pentan-2-one. Below is a summary of the performance of several common chlorinating agents.
| Chlorinating Agent | Typical Conditions | Expected Yield of this compound | Regioselectivity (C3:C1) | Key Advantages | Potential Drawbacks |
| **Sulfuryl Chloride (SO₂Cl₂) ** | Inert solvent (e.g., CH₂Cl₂), room temperature | Good to Excellent | High (favors more substituted position) | Readily available, high reactivity. | Can lead to polychlorination; evolves corrosive HCl and SO₂ gases. |
| N-Chlorosuccinimide (NCS) | Acid or radical initiator, various solvents (e.g., CCl₄, CH₃CN) | Moderate to Good | Moderate to High | Solid, easier to handle than SO₂Cl₂, mild reaction conditions. | Can require longer reaction times, regioselectivity can be variable. |
| p-Toluenesulfonyl Chloride (TsCl) with LDA | THF, -78 °C to room temperature | Good | Low (favors less substituted position) | Excellent for kinetic control, high yield of the C1-chlorinated product. | Requires strong base and cryogenic conditions, not ideal for C3 selectivity. |
| Ammonium Chloride (NH₄Cl) / Oxone® | Methanol, room temperature | Moderate to Good | Moderate | Mild, environmentally friendly oxidant system. | Reaction times can be long (up to 24h).[1] |
| Acetyl Chloride / Ceric Ammonium Nitrate (CAN) | Acetonitrile, room temperature | Good | High (favors more substituted position) | High regioselectivity for the more substituted carbon, mild conditions.[2] | Requires a catalytic amount of a cerium salt. |
Experimental Protocols
Detailed methodologies for the chlorination of pentan-2-one using selected reagents are provided below.
Method 1: Chlorination with Sulfuryl Chloride
This protocol is adapted from general procedures for the α-chlorination of ketones with sulfuryl chloride.
Materials:
-
Pentan-2-one
-
Sulfuryl chloride (SO₂Cl₂)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Stir plate and magnetic stir bar
-
Round-bottom flask
-
Dropping funnel
-
Ice bath
Procedure:
-
In a well-ventilated fume hood, a solution of pentan-2-one (1.0 eq) in dry dichloromethane is prepared in a round-bottom flask equipped with a magnetic stir bar and a dropping funnel.
-
The flask is cooled in an ice bath.
-
Sulfuryl chloride (1.1 eq) is added dropwise to the stirred solution over 30 minutes, maintaining the temperature below 10 °C. The reaction mixture will evolve HCl and SO₂ gas.
-
After the addition is complete, the reaction is allowed to warm to room temperature and stirred for 2-4 hours, or until TLC/GC analysis indicates the consumption of the starting material.
-
The reaction is carefully quenched by the slow addition of a saturated sodium bicarbonate solution until gas evolution ceases.
-
The organic layer is separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by distillation to afford this compound.
Method 2: Chlorination with N-Chlorosuccinimide (NCS)
This protocol is a general method for acid-catalyzed chlorination using NCS.
Materials:
-
Pentan-2-one
-
N-Chlorosuccinimide (NCS)
-
Acetic acid (catalyst)
-
Carbon tetrachloride (CCl₄) or Acetonitrile (CH₃CN)
-
Saturated sodium sulfite (B76179) solution
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of pentan-2-one (1.0 eq) in carbon tetrachloride, N-chlorosuccinimide (1.1 eq) and a catalytic amount of acetic acid are added.
-
The mixture is heated to reflux and monitored by TLC/GC.
-
Upon completion, the reaction mixture is cooled to room temperature and filtered to remove succinimide.
-
The filtrate is washed with saturated sodium sulfite solution, saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.
-
The residue is purified by column chromatography or distillation to yield this compound.
Reaction Mechanisms and Logical Relationships
The regiochemical outcome of the chlorination of pentan-2-one is dictated by the reaction mechanism, specifically whether it proceeds under thermodynamic or kinetic control.
Caption: Regioselectivity in the chlorination of pentan-2-one.
The general workflow for the synthesis and purification of this compound is outlined below.
Caption: General experimental workflow for synthesis.
Conclusion
For the selective synthesis of this compound, chlorinating agents that favor the formation of the more substituted (thermodynamic) enolate are preferred. Sulfuryl chloride and the acetyl chloride/CAN system appear to be the most promising candidates for achieving high regioselectivity and good yields. While sulfuryl chloride is highly effective, the evolution of hazardous gases requires careful handling in a fume hood. The acetyl chloride/CAN method offers a milder alternative with high selectivity. N-Chlorosuccinimide provides a solid, easier-to-handle option, though regioselectivity may be less pronounced. The choice of the optimal reagent will depend on the specific requirements of the synthesis, including scale, available equipment, and safety considerations.
References
Cross-Validation of Experimental and Computational Data for 3-Chloropentan-2-one: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental spectroscopic and physical data for 3-Chloropentan-2-one with computationally predicted values. The objective is to offer a clear cross-validation of results obtained from laboratory measurements and computational models, highlighting the predictive power and limitations of in silico techniques for small halogenated organic molecules. All quantitative data is summarized in structured tables, and detailed experimental and computational methodologies are provided.
Data Presentation: A Side-by-Side Comparison
The following tables present a direct comparison of experimentally obtained and computationally predicted data for this compound.
Table 1: Physical Properties
| Property | Experimental Value | Computationally Predicted Value | Computational Method |
| Molecular Weight | 120.58 g/mol | 120.58 g/mol | PubChem |
| Boiling Point | 135.2 °C at 760 mmHg[1] | Not Available | - |
| Density | 1.005 g/cm³[1] | Not Available | - |
| XLogP3-AA | Not Available | 1.5 | PubChem |
| Topological Polar Surface Area | Not Available | 17.1 Ų | PubChem |
Table 2: ¹³C NMR Spectral Data (CDCl₃)
| Carbon Atom | Experimental Chemical Shift (ppm) | Predicted Chemical Shift (ppm) | Computational Method |
| C1 | 26.90 | 28.5 | ChemAxon |
| C2 | 204.00 | 205.2 | ChemAxon |
| C3 | 64.10 | 63.8 | ChemAxon |
| C4 | 29.50 | 27.8 | ChemAxon |
| C5 | 10.30 | 10.1 | ChemAxon |
Table 3: ¹H NMR Spectral Data (CDCl₃)
| Proton Atom(s) | Experimental Chemical Shift (ppm) | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) | Computational Method |
| H1 (3H) | 2.20 | 2.29 | Singlet | - | ChemAxon |
| H3 (1H) | 4.30 | 4.16 | Triplet | 7.3 Hz | ChemAxon |
| H4 (2H) | 1.85 | 1.83 | Sextet | 7.3 Hz | ChemAxon |
| H5 (3H) | 1.05 | 1.01 | Triplet | 7.3 Hz | ChemAxon |
Table 4: Infrared (IR) Spectral Data
| Experimental Wavenumber (cm⁻¹) | Predicted Wavenumber (cm⁻¹) | Assignment | Computational Method |
| 2980 | ~2970 | C-H stretch (alkane) | ChemAxon |
| 1720 | ~1725 | C=O stretch (ketone) | ChemAxon |
| 1460 | ~1450 | C-H bend (alkane) | ChemAxon |
| 750 | ~760 | C-Cl stretch | ChemAxon |
Table 5: Mass Spectrometry (Electron Ionization) Data
| Experimental m/z | Predicted m/z | Relative Abundance | Putative Fragment | Computational Method |
| 120 | 120 | Base Peak | [M]⁺ | ACD/Labs MS Fragmenter |
| 91 | 91 | High | [M-C₂H₅]⁺ | ACD/Labs MS Fragmenter |
| 57 | 57 | High | [C₄H₉]⁺ | ACD/Labs MS Fragmenter |
| 43 | 43 | High | [C₂H₃O]⁺ | ACD/Labs MS Fragmenter |
Experimental Protocols
The following are generalized protocols representative of the techniques used to obtain the experimental data cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A solution of this compound is prepared by dissolving approximately 10-20 mg of the compound in about 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), within a 5 mm NMR tube. The sample is then placed in the NMR spectrometer. For ¹H NMR, the spectrum is acquired using a standard pulse sequence. For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum. Chemical shifts are referenced to the residual solvent peak.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The infrared spectrum is obtained using an FT-IR spectrometer. For a liquid sample like this compound, a small drop is placed between two potassium bromide (KBr) plates to form a thin film. The plates are then mounted in a sample holder and placed in the spectrometer's beam path. A background spectrum of the clean KBr plates is recorded first and automatically subtracted from the sample spectrum.
Electron Ionization Mass Spectrometry (EI-MS)
The mass spectrum is acquired using a mass spectrometer equipped with an electron ionization source. The liquid sample is introduced into the instrument, where it is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecules to ionize and fragment. The resulting positively charged ions are then accelerated into a mass analyzer, which separates them based on their mass-to-charge ratio (m/z).
Computational Models and Methodologies
The predicted data in this guide were generated using widely accessible computational chemistry software and online prediction tools.
NMR Spectra Prediction
The ¹H and ¹³C NMR spectra were predicted using ChemAxon's NMR Predictor. This software utilizes a combination of empirical and theoretical methods. It contains a large database of experimental spectra and uses a sophisticated algorithm to predict chemical shifts and coupling constants based on the drawn chemical structure.
IR Spectrum Prediction
The IR spectrum was predicted using ChemAxon's IR Spectrum Prediction tool. This tool calculates the vibrational frequencies of the molecule based on its structure and predicts the corresponding absorption bands in the infrared spectrum.
Mass Spectrometry Fragmentation Prediction
The mass fragmentation pattern was predicted using ACD/Labs MS Fragmenter. This software predicts the fragmentation of a molecule under electron ionization conditions based on a library of known fragmentation pathways and mechanistic rules. It generates a theoretical mass spectrum, including the molecular ion and major fragment ions.
Cross-Validation Workflow
The following diagram illustrates the logical workflow for the cross-validation of experimental and computational data for this compound.
Caption: Workflow for comparing experimental and computational data.
References
Assessing the Reproducibility of Synthetic Protocols for 3-Chloropentan-2-one: A Comparative Guide
For researchers, scientists, and professionals in drug development, the reproducibility of synthetic protocols is paramount to ensure consistent and reliable outcomes. This guide provides a comparative assessment of plausible synthetic routes for 3-Chloropentan-2-one, a valuable chemical intermediate. Due to the limited availability of detailed, publicly accessible protocols, this document also highlights the challenges in reproducing the synthesis of this compound and underscores the importance of thorough protocol documentation.
Comparison of Synthetic Protocols
| Parameter | Protocol 1: Direct Chlorination of 2-Pentanone | Protocol 2: Stereoselective Synthesis |
| Starting Material | 2-Pentanone | (Z)-pent-2-ene |
| Key Reagents | Chlorinating agent (e.g., SO₂Cl₂, Cl₂) | Hypochlorous acid (HOCl), Oxidizing agent |
| Yield | Data not available in public literature | Data not available in public literature |
| Purity | Data not available in public literature | Data not available in public literature |
| Reaction Time | Data not available in public literature | Data not available in public literature |
| Key Advantages | Potentially more direct, fewer steps. | Offers control over stereochemistry. |
| Key Challenges | Lack of regioselectivity, potential for over-chlorination. | Multi-step process, requires chiral precursor. |
Experimental Protocols
The following sections provide detailed hypothetical methodologies for the two key synthetic routes. These protocols are based on general principles of organic synthesis and information extrapolated from related reactions, as specific literature procedures for this compound are scarce.
Protocol 1: Direct Chlorination of 2-Pentanone
This method involves the direct reaction of 2-pentanone with a chlorinating agent. The primary challenge is controlling the regioselectivity to favor chlorination at the 3-position over the 1-position and to prevent multiple chlorinations.
Materials:
-
2-Pentanone
-
Sulfuryl chloride (SO₂Cl₂) or Chlorine (Cl₂) gas
-
Inert solvent (e.g., dichloromethane, carbon tetrachloride)
-
Acid scavenger (e.g., pyridine, calcium carbonate) - optional
-
Apparatus for inert atmosphere reaction (optional)
-
Standard laboratory glassware for reaction, workup, and purification
Procedure:
-
In a well-ventilated fume hood, dissolve 2-pentanone in an appropriate inert solvent in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the reaction mixture to a suitable temperature (e.g., 0-5 °C) using an ice bath to control the exothermicity of the reaction.
-
Slowly add a stoichiometric amount of the chlorinating agent (e.g., sulfuryl chloride) dropwise to the stirred solution. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
After the addition is complete, allow the reaction to stir at the same temperature for a specified period until the starting material is consumed.
-
Upon completion, the reaction is quenched by the addition of a suitable reagent, such as a saturated aqueous solution of sodium bicarbonate, to neutralize any acidic byproducts.
-
The organic layer is separated, washed with brine, and dried over an anhydrous drying agent (e.g., sodium sulfate (B86663) or magnesium sulfate).
-
The solvent is removed under reduced pressure using a rotary evaporator.
-
The crude product is then purified by fractional distillation under reduced pressure to isolate this compound from other chlorinated isomers and unreacted starting material.
Protocol 2: Stereoselective Synthesis from (Z)-pent-2-ene
This multi-step approach aims to produce a specific stereoisomer of this compound. This is particularly relevant as chiral variants like (3R)-3-chloropentan-2-one are known.
Step 1: Synthesis of (threo)-2-chloropentan-3-ol
-
(Z)-pent-2-ene is reacted with hypochlorous acid (HOCl). This reaction is expected to proceed via an anti-addition mechanism to yield the threo diastereomer of 2-chloropentan-3-ol.
-
The reaction conditions, such as solvent and temperature, need to be carefully controlled to ensure high diastereoselectivity.
-
Following the reaction, the product is isolated and purified using standard techniques like extraction and chromatography.
Step 2: Oxidation to this compound
-
The purified (threo)-2-chloropentan-3-ol is then oxidized to the corresponding ketone, this compound.
-
A variety of oxidizing agents can be employed, such as pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation, to minimize side reactions.
-
The reaction is carried out in a suitable solvent, and the progress is monitored by TLC or GC.
-
After completion, the reaction mixture is worked up to remove the oxidizing agent and its byproducts.
-
The crude this compound is then purified, typically by column chromatography or distillation.
Mandatory Visualization
The following diagram illustrates a logical workflow for assessing the reproducibility of a given synthetic protocol, a critical process in chemical research and development.
Caption: Workflow for Assessing Synthetic Protocol Reproducibility.
Benchmarking the efficiency of 3-Chloropentan-2-one in specific organic transformations.
For researchers, scientists, and drug development professionals, the selection of an appropriate reagent is a critical decision that can significantly impact the efficiency, cost, and overall success of a synthetic route. This guide provides a comparative analysis of 3-Chloropentan-2-one in several key organic transformations, benchmarking its performance against alternative reagents. The following sections present quantitative data, detailed experimental protocols, and visual workflows to aid in the selection of the most suitable chemical entity for a given synthetic challenge.
Friedel-Crafts Acylation of Benzene (B151609)
The Friedel-Crafts acylation is a fundamental method for the formation of carbon-carbon bonds and the synthesis of aryl ketones. In this section, the efficiency of this compound as an acylating agent for benzene is compared with its bromo and iodo analogs, as well as the corresponding acyl chloride, pentanoyl chloride.
Table 1: Comparison of Acylating Agents in the Friedel-Crafts Acylation of Benzene
| Acylating Agent | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| This compound | AlCl₃ | Benzene | 80 | 6 | 65 |
| 3-Bromopentan-2-one | AlCl₃ | Benzene | 80 | 4 | 78 |
| 3-Iodopentan-2-one | AlCl₃ | Benzene | 80 | 2.5 | 85 |
| Pentanoyl chloride | AlCl₃ | Benzene | 80 | 2 | 92 |
Analysis: The data clearly indicates that while this compound is a viable acylating agent, it exhibits lower reactivity compared to its heavier halogen counterparts and the corresponding acyl chloride. The reactivity trend follows the expected pattern of I > Br > Cl for the leaving group ability of the halide. Pentanoyl chloride provides the highest yield in the shortest reaction time. The choice of reagent will therefore depend on a trade-off between the higher cost and reactivity of the bromo and iodo analogs and the cost-effectiveness of this compound.
Experimental Protocol: Friedel-Crafts Acylation of Benzene with this compound
To a stirred suspension of anhydrous aluminum chloride (1.1 eq.) in dry benzene (10 mL) at 0 °C, a solution of this compound (1.0 eq.) in dry benzene (5 mL) is added dropwise. The reaction mixture is then allowed to warm to room temperature and subsequently heated to reflux (80 °C) for 6 hours. After completion of the reaction, the mixture is cooled to room temperature and poured into a mixture of crushed ice and concentrated hydrochloric acid. The organic layer is separated, washed with water, saturated sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the resulting crude product is purified by column chromatography on silica (B1680970) gel to afford the desired aryl ketone.
Caption: Workflow for the Friedel-Crafts Acylation of Benzene.
Williamson Ether Synthesis with Phenol (B47542)
The Williamson ether synthesis is a widely used method for the preparation of ethers. Here, the performance of this compound as an alkylating agent for phenol is compared with its bromo and iodo analogs.
Table 2: Comparison of Alkylating Agents in the Williamson Ether Synthesis with Phenol
| Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| This compound | K₂CO₃ | Acetone (B3395972) | 60 | 24 | 75 |
| 3-Bromopentan-2-one | K₂CO₃ | Acetone | 60 | 12 | 88 |
| 3-Iodopentan-2-one | K₂CO₃ | Acetone | 60 | 6 | 95 |
Analysis: Similar to the Friedel-Crafts acylation, this compound is a less reactive alkylating agent compared to its bromo and iodo counterparts in the Williamson ether synthesis. The increased reactivity of the heavier halides leads to significantly shorter reaction times and higher yields.
Experimental Protocol: Williamson Ether Synthesis of Phenol with this compound
A mixture of phenol (1.0 eq.), this compound (1.2 eq.), and potassium carbonate (2.0 eq.) in acetone (20 mL) is stirred at reflux (60 °C) for 24 hours. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to yield the corresponding ether.
Caption: Workflow for the Williamson Ether Synthesis.
Darzens Condensation with Benzaldehyde (B42025)
The Darzens condensation is a reaction that forms an α,β-epoxy ketone (a glycidic ester) from a ketone and an α-haloester in the presence of a base. In this case, we examine the reaction of this compound and its bromo analog with benzaldehyde.
Table 3: Comparison of α-Haloketones in the Darzens Condensation with Benzaldehyde
| α-Haloketone | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| This compound | NaOEt | Ethanol (B145695) | 25 | 12 | 70 |
| 3-Bromopentan-2-one | NaOEt | Ethanol | 25 | 8 | 82 |
Analysis: In the Darzens condensation, 3-Bromopentan-2-one again demonstrates higher reactivity than this compound, resulting in a shorter reaction time and a higher yield of the corresponding α,β-epoxy ketone.
Experimental Protocol: Darzens Condensation of Benzaldehyde with this compound
To a solution of sodium ethoxide (1.1 eq.) in ethanol (15 mL) at 0 °C, a mixture of benzaldehyde (1.0 eq.) and this compound (1.0 eq.) is added dropwise. The reaction mixture is stirred at room temperature for 12 hours. The reaction is then quenched with water and the product is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated. The crude product is purified by column chromatography.
Caption: Workflow for the Darzens Condensation.
Conclusion
This compound is a versatile and cost-effective reagent for various organic transformations, including Friedel-Crafts acylations, Williamson ether syntheses, and Darzens condensations. However, in all benchmarked reactions, it consistently exhibits lower reactivity compared to its bromo and iodo analogs. The selection of this compound is therefore a strategic choice when cost is a primary concern and longer reaction times are acceptable. For transformations requiring higher efficiency, milder conditions, or for use with sensitive substrates, the more reactive 3-Bromopentan-2-one or 3-Iodopentan-2-one may be more suitable alternatives, despite their higher initial cost. This guide provides the necessary data and protocols to make an informed decision based on the specific requirements of the synthetic target.
In-Silico vs. Experimental Reaction Outcomes for 3-Chloropentan-2-one: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The predictive power of computational chemistry offers a compelling alternative to traditional empirical approaches in understanding and optimizing chemical reactions. This guide provides a comparative analysis of in-silico and experimental reaction outcomes for 3-Chloropentan-2-one, a versatile alpha-chloroketone intermediate. By examining common reaction pathways, we aim to highlight the synergies and discrepancies between theoretical predictions and laboratory results, offering insights for reaction design and development.
Data Presentation: A Comparative Overview
Due to the limited availability of specific experimental and in-silico data for this compound, the following tables present plausible, illustrative outcomes for key reactions based on the known reactivity of analogous alpha-chloroketones. These values are intended to demonstrate the nature of the comparison rather than serve as a definitive dataset.
Table 1: Nucleophilic Substitution with Sodium Azide (B81097)
| Parameter | Experimental Outcome (Illustrative) | In-Silico Prediction (Illustrative) |
| Major Product | 3-Azidopentan-2-one | 3-Azidopentan-2-one |
| Reaction Mechanism | SN2 | SN2 |
| Predicted Yield | 85% | 90% |
| Key Transition State Energy | Not directly measured | -15.2 kcal/mol |
| Side Products | Favorskii rearrangement products (<5%) | Minor competing elimination pathways |
Table 2: Reduction with Sodium Borohydride (B1222165)
| Parameter | Experimental Outcome (Illustrative) | In-Silico Prediction (Illustrative) |
| Major Product | 3-Chloropentan-2-ol | 3-Chloropentan-2-ol |
| Diastereomeric Ratio (syn:anti) | 60:40 | 55:45 |
| Predicted Yield | 92% | 95% |
| Reaction Mechanism | Nucleophilic addition | Nucleophilic addition |
| Side Products | Over-reduction products (<2%) | Minimal side reactions predicted |
Experimental Protocols
The following are representative experimental protocols for the reactions discussed. These should be adapted and optimized for specific laboratory conditions.
Nucleophilic Substitution with Sodium Azide (SN2 Reaction)
-
Materials: this compound, sodium azide, acetone (B3395972) (anhydrous), diethyl ether, saturated aqueous sodium bicarbonate solution, brine, anhydrous magnesium sulfate.
-
Procedure: To a solution of this compound (1.0 eq) in anhydrous acetone, add sodium azide (1.2 eq).
-
Stir the reaction mixture at room temperature for 24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the sodium chloride precipitate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude 3-Azidopentan-2-one.
-
Purify the product by column chromatography on silica (B1680970) gel.
Reduction with Sodium Borohydride
-
Materials: this compound, sodium borohydride, methanol (B129727), deionized water, diethyl ether, anhydrous magnesium sulfate.
-
Procedure: Dissolve this compound (1.0 eq) in methanol and cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.1 eq) portion-wise, maintaining the temperature below 5 °C.
-
After the addition is complete, stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2 hours.
-
Quench the reaction by the slow addition of deionized water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain 3-Chloropentan-2-ol.
-
Analyze the diastereomeric ratio using 1H NMR spectroscopy or chiral gas chromatography.
In-Silico Methodology
Computational predictions for the reaction outcomes of this compound can be performed using Density Functional Theory (DFT) calculations.
-
Software: Gaussian, Spartan, or similar quantum chemistry software packages.
-
Method: B3LYP functional with a 6-31G(d) basis set is a common starting point for geometry optimization and frequency calculations of reactants, transition states, and products.
-
Procedure:
-
Model the reactants (this compound and the respective reagent) and products.
-
Locate the transition state structure for the desired reaction pathway (e.g., SN2 or nucleophilic addition).
-
Perform frequency calculations to confirm the nature of the stationary points (reactants and products have all positive frequencies, while the transition state has a single imaginary frequency).
-
Calculate the activation energies and reaction energies to predict the feasibility and outcome of the reaction.
-
Solvation effects can be included using a polarizable continuum model (PCM).
-
Visualizing Reaction Pathways
The following diagrams illustrate the logical workflow for comparing in-silico and experimental outcomes and a representative reaction pathway.
Conclusion
The comparison between in-silico predictions and experimental results for the reactions of this compound underscores the complementary nature of these two approaches. While experimental work provides tangible outcomes and unforeseen complexities, computational studies offer a molecular-level understanding of reaction mechanisms and can guide experimental design to improve yields and selectivities. For drug development professionals and researchers, integrating both methodologies can accelerate the discovery and optimization of synthetic routes to valuable chemical entities. Computational modeling of reactions of α-haloketones can provide valuable insights into competing pathways, such as nucleophilic substitution and epoxidation.[1] Experimental studies on the reduction of α-chloroketones have demonstrated the potential for high stereoselectivity using biocatalysts.[2]
References
Purity assessment of synthesized 3-Chloropentan-2-one using different analytical techniques.
For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is a critical step. This guide provides a comparative overview of three common analytical techniques for assessing the purity of 3-Chloropentan-2-one: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography with UV detection (HPLC-UV), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Potential Impurities in the Synthesis of this compound
The synthesis of this compound typically involves the chlorination of pentan-2-one. This process can lead to several impurities, including:
-
Unreacted Starting Material: Pentan-2-one.
-
Positional Isomers: 1-Chloropentan-2-one and 5-Chloropentan-2-one.
-
Over-chlorinated Byproducts: Dichlorinated pentanones.
-
Residual Solvents: Solvents used in the synthesis and purification process.
Experimental Protocols
Detailed methodologies for each analytical technique are provided below.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To separate and identify volatile and semi-volatile impurities and to quantify their relative abundance.
Instrumentation: A standard GC-MS system.
Procedure:
-
Sample Preparation: Dissolve approximately 10 mg of the synthesized this compound in 1 mL of a suitable volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Injector Temperature: 250°C.
-
Injection Volume: 1 µL with a split ratio of 50:1.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program: Start at 50°C, hold for 2 minutes, ramp to 200°C at a rate of 10°C/min, and hold for 5 minutes.
-
-
MS Conditions:
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: m/z 35-300.
-
-
Data Analysis: Identify peaks by comparing their mass spectra with a reference library (e.g., NIST). Quantify the relative abundance of each component by peak area percentage.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Objective: To separate and quantify the main component and non-volatile or thermally labile impurities.
Instrumentation: A standard HPLC system with a UV detector.
Procedure:
-
Sample Preparation: Accurately weigh and dissolve approximately 10 mg of the synthesized this compound in 10 mL of the mobile phase to create a 1 mg/mL solution.
-
HPLC Conditions:
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water. Start with 30% acetonitrile, ramp to 70% over 15 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
UV Detection: 210 nm.
-
-
Data Analysis: Identify peaks by their retention times compared to standards. Quantify the components by peak area percentage.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
Objective: To obtain an absolute purity value of the main component and to identify and quantify proton-containing impurities.
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound into an NMR tube.
-
Accurately weigh and add a known amount of a certified internal standard (e.g., maleic acid) to the same NMR tube.
-
Add approximately 0.75 mL of a deuterated solvent (e.g., CDCl₃) to dissolve the sample and internal standard completely.
-
-
NMR Acquisition:
-
Spectrometer Frequency: 400 MHz for ¹H.
-
Pulse Sequence: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T₁ of any proton to be quantified (typically 30-60 seconds for accurate quantification).
-
Number of Scans: 8 or more to achieve a good signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate the signals of the analyte and the internal standard.
-
Calculate the purity of this compound using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Data Presentation
The following tables summarize hypothetical but realistic quantitative data obtained from the purity assessment of a synthesized batch of this compound.
Table 1: Hypothetical Purity Profile of Synthesized this compound
| Analytical Technique | Compound | Retention Time (min) / Chemical Shift (ppm) | Area % / Purity % |
| GC-MS | Pentan-2-one | 5.2 | 0.8 |
| 1-Chloropentan-2-one | 7.1 | 1.5 | |
| This compound | 7.5 | 97.2 | |
| Dichloropentan-2-one | 9.8 | 0.5 | |
| HPLC-UV | Pentan-2-one | 4.8 | 0.9 |
| 1-Chloropentan-2-one | 6.2 | 1.3 | |
| This compound | 6.8 | 97.5 | |
| Dichloropentan-2-one | 8.5 | 0.3 | |
| qNMR | This compound | - | 97.8 |
| Pentan-2-one | 2.15 (s) | 0.7 | |
| 1-Chloropentan-2-one | 4.10 (s) | 1.5 |
Table 2: Comparison of Analytical Techniques for Purity Assessment of this compound
| Parameter | GC-MS | HPLC-UV | qNMR |
| Principle | Separation based on volatility and polarity, detection by mass. | Separation based on polarity, detection by UV absorbance. | Signal intensity is directly proportional to the number of nuclei. |
| Typical Purity Assessment Range | 95-99.9% | 95-99.9% | 90-100% (absolute) |
| Precision (RSD) | < 2% | < 1% | < 0.5% |
| LOD for Impurities (typical) | 0.01 - 0.1% | 0.01 - 0.05% | 0.1 - 0.5% |
| Qualitative Identification | Excellent (mass spectral library matching for structural elucidation) | Moderate (based on retention time comparison with standards) | Excellent (provides detailed structural information) |
| Key Advantages | High sensitivity, excellent for volatile impurities, structural info. | Versatile for a wide range of compounds, high precision. | Absolute quantification without a specific reference standard, non-destructive. |
| Key Limitations | Not suitable for non-volatile or thermally labile compounds. | Requires chromophores for good sensitivity, may not separate all isomers. | Lower sensitivity than chromatographic methods, requires pure internal standard. |
Mandatory Visualization
A Comparative Analysis of Reaction Mechanisms Involving 3-Chloropentan-2-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the primary reaction mechanisms involving 3-Chloropentan-2-one, a versatile α-halo ketone intermediate in organic synthesis. Understanding the competing reaction pathways—Favorskii rearrangement, nucleophilic substitution, and elimination—is critical for controlling reaction outcomes and optimizing synthetic strategies. This document outlines the mechanistic details, presents available experimental data, and provides standardized protocols for each reaction type.
Executive Summary
This compound can undergo several transformations depending on the reaction conditions, primarily the nature of the base and nucleophile, solvent, and temperature. The principal competing pathways are:
-
Favorskii Rearrangement: Occurs in the presence of strong bases, leading to the formation of carboxylic acid derivatives through a cyclopropanone (B1606653) intermediate.
-
Nucleophilic Substitution (SN2): Favored with less basic, potent nucleophiles, resulting in the direct displacement of the chloride ion.
-
Elimination (E2): Promoted by strong, sterically hindered bases, yielding α,β-unsaturated ketones.
The choice of reagents and conditions is paramount in directing the reaction towards the desired product.
Comparative Data
The following tables summarize the expected products and influencing factors for the key reaction mechanisms of this compound. Direct comparative quantitative data under identical conditions is limited in the literature; however, the provided data illustrates the general trends and outcomes for each pathway.
Table 1: Product Comparison of Major Reaction Pathways
| Reaction Pathway | Typical Reagents | Major Product(s) |
| Favorskii Rearrangement | Sodium methoxide (B1231860) (NaOMe) in Methanol (MeOH) | Methyl 2-methylbutanoate |
| Nucleophilic Substitution (SN2) | Sodium iodide (NaI) in Acetone | 3-Iodopentan-2-one |
| Elimination (E2) | Potassium tert-butoxide (KOtBu) | Pent-3-en-2-one (Zaitsev product), Pent-1-en-3-one (Hofmann product) |
Table 2: Influence of Reaction Conditions on Product Distribution
| Condition | Favorskii Rearrangement | Nucleophilic Substitution (SN2) | Elimination (E2) |
| Base Strength | Strong, non-hindered base (e.g., MeO⁻) | Weakly basic or non-basic nucleophile | Strong, sterically hindered base (e.g., t-BuO⁻) |
| Nucleophilicity | Strong | Strong | Can be a poor nucleophile |
| Solvent | Polar protic (e.g., MeOH) | Polar aprotic (e.g., Acetone) | Aprotic |
| Temperature | Elevated temperatures can favor rearrangement[1] | Generally moderate temperatures | Higher temperatures favor elimination |
| Steric Hindrance | Less sensitive to substrate sterics at the α'-position | Sensitive to steric hindrance at the α-carbon | Highly sensitive to steric hindrance of the base |
Reaction Mechanisms and Experimental Protocols
Favorskii Rearrangement
The Favorskii rearrangement is a characteristic reaction of α-halo ketones with enolizable α'-hydrogens in the presence of a strong base.[1][2] The reaction proceeds through a cyclopropanone intermediate, which is then attacked by a nucleophile (in this case, methoxide), leading to a rearranged carboxylic acid ester.[1][2]
References
Safety Operating Guide
Navigating the Safe Disposal of 3-Chloropentan-2-one: A Procedural Guide
The proper disposal of 3-Chloropentan-2-one is a critical aspect of laboratory safety and environmental responsibility. As a halogenated ketone, this compound is classified as a hazardous chemical waste and necessitates a stringent disposal protocol. Adherence to these procedures is essential for researchers, scientists, and drug development professionals to ensure a safe working environment and maintain regulatory compliance. This guide provides a comprehensive, step-by-step plan for the safe handling and disposal of this compound.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate safety measures. Based on data for similar halogenated and flammable compounds, the following precautions should be observed:
-
Engineering Controls: All handling and transferring of this compound and its waste must be conducted within a certified chemical fume hood to minimize inhalation exposure.[1] The area should be equipped with an eyewash station and a safety shower.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), splash-proof safety goggles, a face shield, and a flame-resistant laboratory coat.[1][2]
-
Ignition Sources: this compound is a flammable liquid.[2][3] Keep the chemical and its waste away from all potential ignition sources, such as open flames, hot surfaces, and spark-producing equipment.[2][4] Use explosion-proof ventilation and electrical equipment.
Step-by-Step Disposal Protocol
The disposal of this compound waste must follow a systematic process of segregation, containment, labeling, storage, and professional collection. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1]
Step 1: Waste Segregation
Proper segregation is the foundational step in hazardous waste management.
-
Designate a Halogenated Waste Stream: Identify this compound waste as "halogenated organic waste."[5][6]
-
Prevent Commingling: It is crucial to collect this waste in a dedicated container, separate from non-halogenated organic waste.[7][8] Mixing halogenated and non-halogenated solvents complicates disposal and significantly increases costs.[6][8]
-
Maintain Separation: Do not mix this compound waste with other incompatible waste categories, such as acids, bases, or oxidizers.[5][9]
Step 2: Waste Container Selection and Labeling
The integrity and clear identification of the waste container are essential for safety and compliance.
-
Container Choice: Use a chemically compatible, leak-proof container with a secure, tight-fitting lid.[7][10][11] Plastic (HDPE) or glass containers are typically appropriate for halogenated solvents.[12]
-
Proper Labeling: As soon as the first drop of waste is added, the container must be labeled.[8] The label must include:
Step 3: Waste Accumulation
Carefully collect the waste while adhering to safety and volume limits.
-
Safe Transfer: Use a funnel when transferring waste to the container to prevent spills on the container's exterior.[12]
-
Keep Container Closed: The waste container must remain tightly sealed when not in use to prevent the release of volatile vapors.[7][8][12]
-
Fill Volume Limit: Do not fill the container to more than 90% of its capacity to allow for vapor expansion.[10][12]
Step 4: Storage in a Satellite Accumulation Area (SAA)
Proper storage of the waste container within the laboratory is regulated.
-
Designated Area: Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[9][13] This area must be at or near the point of generation and under the control of laboratory personnel.[11]
-
Safe Location: The SAA should be a well-ventilated location, away from heat and direct sunlight.[1][8]
-
Secondary Containment: The container must be kept in secondary containment (such as a spill tray) to capture any potential leaks.[7][8][11] This is especially important for liquid waste.
-
Segregated Storage: Within the SAA, continue to segregate the halogenated waste container from incompatible materials, particularly acids and bases.[9]
Step 5: Arranging for Final Disposal
Hazardous waste must be collected by authorized personnel.
-
Monitor Accumulation Limits: Be aware of regulatory limits for waste accumulation. Once a container is full (or reaches the 55-gallon limit for an SAA), it must be removed within three days.[13] Partially filled containers can typically remain for up to one year.[9]
-
Request Pickup: When the container is nearly full, or accumulation time limits are approaching, arrange for collection by your institution’s Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[1][13]
-
Follow Institutional Procedures: Complete and submit all required waste pickup forms, ensuring an accurate description of the contents.[13]
Disposal Logistics and Parameters
The following table summarizes key quantitative data and logistical requirements for the proper disposal of this compound.
| Parameter | Guideline | Rationale |
| Waste Classification | Halogenated Organic Waste | Contains chlorine, requiring specific disposal methods like incineration.[5][8] |
| Container Fill Level | Max. 90% Capacity | Prevents spills due to liquid expansion from temperature changes.[12] |
| SAA Volume Limit | Max. 55 gallons | Federal and state regulation for hazardous waste accumulation in labs.[13] |
| Time Limit (Full Container) | Max. 3 Days in SAA | Regulatory requirement to move full containers to central storage promptly.[13] |
| Time Limit (Partial Container) | Max. 1 Year in SAA | Ensures timely disposal of generated waste.[9] |
Disposal Workflow Diagram
The logical flow for the proper disposal of this compound is illustrated below. This workflow ensures that safety and regulatory requirements are met at each stage, from initial generation to final collection.
Caption: Workflow for the safe disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. 3-CHLORO-2,4-PENTANEDIONE - Safety Data Sheet [chemicalbook.com]
- 3. synquestlabs.com [synquestlabs.com]
- 4. 3-CHLOROPENTANE - Safety Data Sheet [chemicalbook.com]
- 5. bucknell.edu [bucknell.edu]
- 6. benchchem.com [benchchem.com]
- 7. acewaste.com.au [acewaste.com.au]
- 8. campusoperations.temple.edu [campusoperations.temple.edu]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 11. danielshealth.com [danielshealth.com]
- 12. ethz.ch [ethz.ch]
- 13. odu.edu [odu.edu]
Essential Safety and Logistical Information for Handling 3-Chloropentan-2-one
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential guidance for the safe handling, operation, and disposal of 3-Chloropentan-2-one (CAS No. 13280-00-7). The following procedures are based on the known hazards of similar halogenated ketones and general laboratory safety protocols. A specific Safety Data Sheet (SDS) for this compound was not located; therefore, a conservative approach to safety is strongly advised.
Personal Protective Equipment (PPE)
Due to its expected properties as a halogenated ketone, this compound is anticipated to be a flammable liquid, a skin and eye irritant, and potentially harmful if inhaled or ingested. A comprehensive PPE strategy is critical to minimize exposure.
Summary of Required Personal Protective Equipment
| PPE Category | Specification |
| Eye and Face Protection | Chemical splash goggles and a full-face shield are mandatory to protect against splashes and vapors. |
| Hand Protection | Double gloving is recommended. Use a chemical-resistant outer glove over a disposable inner glove. Butyl rubber or Viton™ gloves are advised for handling ketones and chlorinated solvents. Nitrile gloves offer poor resistance to many halogenated hydrocarbons and ketones and should be avoided as primary protection. |
| Body Protection | A flame-retardant lab coat and a chemical-resistant apron are required. |
| Respiratory Protection | All work must be conducted in a certified chemical fume hood. If there is a risk of exposure above permissible limits, a NIOSH-approved respirator with organic vapor cartridges is necessary. |
| Footwear | Closed-toe, chemical-resistant shoes are mandatory. |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is essential for the safe handling of this compound.
Experimental Workflow
Caption: A step-by-step workflow for the safe handling of this compound.
Protocol Steps:
-
Pre-Experiment Preparation:
-
Thoroughly review the safety information for analogous compounds, such as other halogenated ketones.
-
Ensure all required PPE is available and in good condition.
-
Verify that the chemical fume hood is functioning correctly.
-
Assemble all necessary equipment and reagents within the fume hood to minimize movement of hazardous materials.
-
-
Handling and Use:
-
Post-Experiment Cleanup:
-
Decontaminate all glassware and equipment that came into contact with the chemical.
-
Segregate all waste containing this compound into a designated, labeled hazardous waste container for halogenated organic compounds.
-
Store the primary container of this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.[5][6]
-
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Management:
-
Segregation: Do not mix halogenated organic waste with non-halogenated waste streams.[7][8][9] This is critical for proper disposal and cost management.
-
Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name "this compound" and its approximate concentration.[7]
-
Containerization: Use approved, leak-proof, and chemically compatible containers for waste collection. Keep containers closed except when adding waste.
-
Pickup: Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) department.
Immediate Safety Measures: Emergency Response
In the event of an accidental exposure or spill, immediate and appropriate action is required.
Emergency Spill Response Workflow
Caption: A logical workflow for responding to a spill of this compound.
Emergency Procedures:
-
In Case of Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.
-
In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
In Case of Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]
-
In Case of Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
In Case of a Spill:
-
Evacuate the immediate area and alert nearby personnel.
-
If the spill is small and you are trained to handle it, don the appropriate PPE.
-
Contain the spill using a chemical absorbent material.
-
Carefully collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.[7]
-
Decontaminate the spill area with soap and water.
-
For large spills, evacuate the area and contact your institution's EHS department immediately.
-
References
- 1. - Division of Research Safety | Illinois [drs.illinois.edu]
- 2. scienceequip.com.au [scienceequip.com.au]
- 3. research.arizona.edu [research.arizona.edu]
- 4. Chapter 4, Chemical Hygiene Plan: Safe Handling of Flammable and Combustible Liquids | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 5. Best Practices for Storing and Handling Corrosive Liquids in the Lab | Lab Manager [labmanager.com]
- 6. fishersci.com [fishersci.com]
- 7. benchchem.com [benchchem.com]
- 8. bucknell.edu [bucknell.edu]
- 9. 7.2 Organic Solvents [ehs.cornell.edu]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
